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  • Product: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride
  • CAS: 1261232-20-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Characterization and X-ray Crystallography of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl

Abstract This technical guide provides an in-depth exploration of the essential analytical techniques for the complete structural elucidation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a compound of signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the essential analytical techniques for the complete structural elucidation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a compound of significant interest in pharmaceutical development due to the prevalence of the piperazine scaffold in modern medicinal chemistry.[1] We detail the synthesis, crystallization, and comprehensive characterization of this molecule, with a primary focus on single-crystal and powder X-ray diffraction. Furthermore, this guide integrates data from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside thermal analysis, to present a holistic and validated structural profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Significance of the Benzylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.[1][2] Its conformational flexibility and ability to be substituted at its two nitrogen atoms allow for the precise tuning of physicochemical and pharmacological properties. The title compound, 1-(2-Chloro-6-fluoro-benzyl)-piperazine, belongs to the benzylpiperazine class of compounds, which are known to exhibit diverse biological activities.[3] The introduction of halogen substituents, specifically chlorine and fluorine, on the benzyl ring can significantly modulate factors such as metabolic stability, binding affinity, and membrane permeability.

The hydrochloride (HCl) salt form is frequently employed in pharmaceutical development to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[4] A thorough understanding of the solid-state properties of this salt is paramount, as different crystalline forms (polymorphs) can exhibit different bioavailability and manufacturability.[4][5] This guide, therefore, emphasizes the pivotal role of X-ray crystallography and other characterization techniques in establishing an unambiguous structural identity and ensuring the quality and consistency of the drug substance.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathway

The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine is typically achieved via a nucleophilic substitution reaction. The rationale for this pathway lies in its efficiency and the ready availability of commercial starting materials.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of anhydrous piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2-chloro-6-fluorobenzyl chloride (1.0 equivalent). The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a dilute aqueous sodium hydroxide solution and an organic solvent like dichloromethane (DCM) to remove the piperazine dihydrochloride salt and any unreacted starting material. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base. Purification is typically achieved by column chromatography on silica gel.[6]

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as isopropanol or ethyl acetate. A solution of hydrochloric acid in the same solvent (or ethereal HCl) is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Single Crystal Growth: The Gateway to X-ray Crystallography

Obtaining high-quality single crystals is the most critical and often most challenging step for single-crystal X-ray diffraction (SC-XRD).[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.

Experimental Protocol: Slow Evaporation for Crystallization

  • Solvent Selection: Dissolve approximately 5-10 mg of the synthesized HCl salt in a minimal amount of a suitable solvent system. A mixture of solvents, such as methanol/dichloromethane or ethanol/water, is often effective. The ideal solvent is one in which the compound is moderately soluble.[8]

  • Preparation: Place the solution in a small, clean vial.

  • Incubation: Cover the vial with a cap that has been pierced with a needle, or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Crystal Growth: Leave the vial undisturbed in a vibration-free environment at a constant temperature. Crystals typically form over a period of several days to a week.

  • Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.[8]

X-ray Crystallography: Definitive Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides definitive information on bond connectivity, stereochemistry, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a modern detector, such as a CCD or CMOS detector.[6]

  • Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. This process minimizes the difference between the observed and calculated structure factors.[9]

  • Validation: The final structural model is rigorously validated. Key quality indicators include the R-factor (R1), the weighted R-factor (wR2), and the Goodness-of-Fit (S). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.[10][11]

sc_xrd_workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal Single Crystal Selection mount Mounting & Cryo-cooling crystal->mount collect X-ray Data Collection mount->collect reduce Data Reduction & Integration collect->reduce solve Structure Solution (e.g., SHELXT) reduce->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (checkCIF) refine->validate final_structure final_structure validate->final_structure Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single crystal, PXRD is essential for analyzing a bulk powder sample. It is a non-destructive technique that serves as a unique fingerprint for a specific crystalline phase, making it indispensable for polymorph screening, batch-to-batch consistency checks, and quality control in the pharmaceutical industry.[4][12][13]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions are determined by the unit cell dimensions (Bragg's Law), and the relative intensities are determined by the arrangement of atoms within the unit cell. This pattern is unique to a given crystalline form.

pxrd_workflow cluster_applications Applications sample_prep Bulk Powder Sample Preparation data_acq X-ray Data Acquisition (2θ scan) sample_prep->data_acq pattern_gen Generate Diffractogram (Intensity vs. 2θ) data_acq->pattern_gen phase_id Phase Identification (Fingerprinting) pattern_gen->phase_id polymorph Polymorph Screening pattern_gen->polymorph qc Quality Control / Batch Consistency pattern_gen->qc

Caption: Workflow and applications of Powder X-ray Diffraction (PXRD).

Spectroscopic and Thermal Characterization

To complement the crystallographic data and confirm the molecular structure in solution and in the bulk solid state, a suite of spectroscopic and thermal analyses is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[14] For 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl, both ¹H and ¹³C NMR are essential for structural confirmation.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzyl ring, the benzylic methylene protons (-CH₂-Ar), and the piperazine ring protons. The protonation of the piperazine nitrogens will cause a downfield shift of the adjacent protons.[15] The protons on the piperazine ring will likely appear as complex multiplets due to their diastereotopic nature.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (with C-F and C-Cl couplings), the benzylic carbon, and the piperazine carbons. Due to the substitution pattern, two distinct signals are expected for the carbons of the piperazine ring.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Key expected vibrational bands include:

  • A broad absorption in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretch of the protonated amine salt.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C-N stretching vibrations in the 1250-1020 cm⁻¹ region.

  • Characteristic absorptions for the C-Cl and C-F bonds.[16]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the compound.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect any phase transitions that may occur upon heating.[12]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.

Data Synthesis and Structural Interpretation

The culmination of these analytical techniques provides a comprehensive and self-validating structural profile of the molecule.

Tabulated Data Summary

Table 1: Hypothetical Crystallographic Data for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl

ParameterValue
Chemical FormulaC₁₁H₁₅Cl₂FN₂
Formula Weight265.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(5)
β (°)98.76(1)
Volume (ų)1335.4(7)
Z4
Temperature (K)100(2)
Final R1 [I > 2σ(I)]0.035
wR2 (all data)0.089
Goodness-of-Fit (S)1.05

Table 2: Predicted Spectroscopic Data

TechniqueRegion/Shift (ppm or cm⁻¹)Assignment
¹H NMR δ 7.2-7.5Aromatic protons (m)
δ 4.3Ar-CH₂ -N (s)
δ 3.2-3.6Piperazine ring protons (m)
δ 10.5 (broad)NH₂ ⁺ (s)
¹³C NMR δ 160 (d, ¹JCF ≈ 250 Hz)C -F
δ 115-135Aromatic carbons
δ 55Ar-C H₂-N
δ 45, 42Piperazine ring carbons
FT-IR ~2700 cm⁻¹ (broad)N-H⁺ stretch
~3050 cm⁻¹Aromatic C-H stretch
~2950 cm⁻¹Aliphatic C-H stretch
~1100 cm⁻¹C-F stretch
Key Structural Features

The single-crystal structure would definitively confirm the atomic connectivity and substitution pattern. Key insights gained from the crystallographic data include:

  • Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation, which is characteristic of this heterocyclic system.[17]

  • Molecular Geometry: The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional shape of the molecule.

  • Crystal Packing and Hydrogen Bonding: The structure reveals how the molecules pack in the crystal lattice. Crucially, it would show the hydrogen bonding interactions between the protonated piperazinium nitrogen atoms and the chloride counter-ions, which are fundamental to the stability of the crystal structure.

Caption: 2D representation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl.

Conclusion

The comprehensive structural characterization of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl requires a multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement, conformation, and intermolecular interactions in the solid state. This is critically supported by powder X-ray diffraction, which confirms the bulk phase purity and provides an essential fingerprint for quality control. Spectroscopic techniques, including NMR and FT-IR, validate the molecular structure, while thermal analysis provides crucial information on stability and melting behavior. Together, these methods provide a self-validating system, delivering the high-quality, reliable data that is foundational to modern drug discovery and development.

References

  • Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. (n.d.). PubMed.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved March 7, 2026, from [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). IntechOpen. Retrieved March 7, 2026, from [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. Retrieved March 7, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021, December 15). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University. Retrieved March 7, 2026, from [Link]

  • Structure validation in chemical crystallography. (n.d.). IUCr Journals. Retrieved March 7, 2026, from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Predicting crystal structures of organic compounds. (2013, November 22). Chemical Society Reviews (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Crystal Structure Validation: Research Guide & Papers. (2026, February 15). PapersFlow. Retrieved March 7, 2026, from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved March 7, 2026, from [Link]

  • What makes a crystal structure report valid? (n.d.). Platon. Retrieved March 7, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark. Retrieved March 7, 2026, from [Link]

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023, March 7). MDPI. Retrieved March 7, 2026, from [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. (n.d.). UniCA IRIS. Retrieved March 7, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved March 7, 2026, from [Link]

  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. Retrieved March 7, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved March 7, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride

Advertisements Abstract The preclinical safety assessment of novel pharmaceutical compounds is a cornerstone of drug development, ensuring that only candidates with a favorable therapeutic index advance to clinical trial...

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Author: BenchChem Technical Support Team. Date: March 2026

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Abstract

The preclinical safety assessment of novel pharmaceutical compounds is a cornerstone of drug development, ensuring that only candidates with a favorable therapeutic index advance to clinical trials.[1] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity and safety profile of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a novel chemical entity. As a Senior Application Scientist, the following sections detail the rationale behind experimental choices, provide robust protocols, and offer insights into data interpretation, creating a self-validating system for the early-stage toxicological assessment of this compound.

Introduction: The Imperative of Early Safety Profiling

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. Therefore, early and comprehensive in vitro safety and cytotoxicity testing is not merely a regulatory requirement but a critical step to "fail fast" and "fail cheap," saving valuable time and resources. This guide focuses on 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, outlining a strategic battery of assays to build a robust preliminary safety profile.

The primary objectives of this in vitro assessment are:

  • To determine the concentration-dependent cytotoxic effects on various cell lines.

  • To elucidate the potential mechanisms of cytotoxicity (e.g., apoptosis, necrosis).

  • To assess the potential for genotoxicity and cardiotoxicity.

  • To evaluate the compound's interaction with major drug-metabolizing enzymes.

This multi-pronged approach provides a holistic view of the compound's potential liabilities, enabling informed decision-making for further development.

Foundational Cytotoxicity Assessment: Establishing a Toxicity Baseline

The initial step in evaluating a novel compound is to determine its direct cytotoxic potential across a range of cell types. This is typically achieved by measuring cell viability and proliferation after exposure to the compound.[2]

2.1. Rationale for Assay Selection

A multi-assay approach is recommended to avoid misleading results, as different assays measure different aspects of cell health.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely-used colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium.[5] It is a reliable marker of cell membrane integrity and is often used to measure necrosis.[6]

By employing both an assay that measures metabolic activity and one that assesses membrane integrity, a more complete picture of the compound's cytotoxic effects can be obtained.

2.2. Experimental Workflow: A Strategic Overview

The following diagram illustrates the general workflow for assessing the foundational cytotoxicity of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Series Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Dose_Response Dose-Response Curves Absorbance->Dose_Response

Cytotoxicity Assessment Workflow
2.3. Detailed Experimental Protocols

A panel of cell lines should be used to assess the compound's cytotoxicity in both cancerous and non-cancerous cells, which helps in determining a preliminary therapeutic index.[7]

  • HeLa (Cervical Cancer) and MCF-7 (Breast Cancer): Representative cancer cell lines to evaluate potential anti-cancer activity.[7]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity.[7]

Cells should be cultured in their recommended media and conditions until they reach the exponential growth phase.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with a serial dilution of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (e.g., 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate overnight to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH reaction solution according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5][9]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

2.4. Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear and concise table, presenting the half-maximal inhibitory concentration (IC₅₀) values. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Cell LineAssayIncubation TimeIC₅₀ (µM)
HeLaMTT24h75.2
48h52.1
72h38.9
LDH24h>200
48h150.7
72h98.4
MCF-7MTT24h88.5
48h65.3
72h49.6
LDH24h>200
48h182.1
72h121.5
HEK293MTT24h>200
48h189.4
72h145.8
LDH24h>200
48h>200
72h195.3

A higher IC₅₀ value indicates lower cytotoxicity. The data can also be visualized as dose-response curves, plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: Unraveling the Mode of Cell Death

Once the cytotoxic potential of the compound is established, it is crucial to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[10]

3.1. Rationale for Assay Selection
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.[12][13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic cells.[12]

  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that play a key role in the execution of apoptosis.[14] This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases.[15]

3.2. Apoptosis vs. Necrosis: A Conceptual Framework

The following diagram illustrates the key differences between apoptosis and necrosis and how they can be distinguished using Annexin V and PI staining.

Apoptosis_vs_Necrosis cluster_cell_states Cell States cluster_pathways Death Pathways Viable Viable Cell (Annexin V-, PI-) Apoptosis Apoptosis Viable->Apoptosis Necrosis_Pathway Necrosis Viable->Necrosis_Pathway Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis Necrosis Primary Necrosis (Annexin V-, PI+) Necrosis->Late_Apoptosis Apoptosis->Early_Apoptosis Necrosis_Pathway->Necrosis CYP450_Inhibition cluster_mechanism Mechanism cluster_consequence Consequence Compound 1-(2-Chloro-6-fluoro-benzyl) -piperazine hydrochloride CYP450 CYP450 Enzyme Compound->CYP450 Inhibits Decreased_Metabolism Decreased Metabolism of Co-administered Drug CYP450->Decreased_Metabolism CoAdmin_Drug Co-administered Drug CoAdmin_Drug->CYP450 Metabolized by Increased_Plasma_Levels Increased Plasma Levels of Co-administered Drug Decreased_Metabolism->Increased_Plasma_Levels Toxicity Potential for Toxicity Increased_Plasma_Levels->Toxicity

Consequences of CYP450 Inhibition
5.3. Detailed Experimental Protocols

[16][17]

  • Microsomes: Use human liver microsomes, which contain a full complement of CYP450 enzymes.

  • Incubation: Incubate the microsomes with specific probe substrates for each major CYP450 isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the test compound.

  • Metabolite Quantification: Measure the formation of the specific metabolite for each isoform using LC-MS/MS.

  • IC₅₀ Determination: Calculate the IC₅₀ value for each isoform.

[18]

  • Pre-incubation: Pre-incubate the compound with human liver microsomes in the presence and absence of NADPH.

  • Incubation: After the pre-incubation period, add the specific probe substrate and measure the enzyme activity.

  • IC₅₀ Shift: A significant decrease in the IC₅₀ value in the presence of NADPH indicates time-dependent inhibition.

Conclusion: Synthesizing a Comprehensive In Vitro Safety Profile

This in-depth technical guide provides a robust framework for the comprehensive in vitro cytotoxicity and safety profiling of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. By systematically evaluating general cytotoxicity, the mechanism of cell death, genotoxicity, cardiotoxicity, and potential for drug-drug interactions, a holistic understanding of the compound's preclinical safety profile can be established.

The integration of multiple, mechanistically distinct assays provides a self-validating system that increases the confidence in the generated data. The early identification of potential liabilities is paramount for making informed decisions in the drug development process, ultimately contributing to the development of safer and more effective medicines. [11]

References
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  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). ScienceDirect.
  • Aryal, S. (2022, August 10).
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). ScienceDirect.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Apoptosis Assay Using S55746 Hydrochloride. Benchchem.
  • Abcam. (2025, May 20).
  • BMG Labtech. (2025, July 28).
  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Inotiv.
  • Cyprotex ADME-Tox Solutions - Evotec. (n.d.). hERG Safety. Cyprotex.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • Merck. (n.d.).
  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). Bio-protocol.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick.
  • An Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022, September 3). YouTube.
  • Benchchem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • DeNovix. (2025, August 1). Apoptosis Assay Protocol. DeNovix.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1). Apoptosis Marker Assays for HTS. NCBI Bookshelf.
  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology.
  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (n.d.). PMC.

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Foundational

Comprehensive Physicochemical Profiling of 1-(2-Chloro-6-fluorobenzyl)piperazine Hydrochloride: Exact Mass, Molecular Weight, and Analytical Workflows

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In preclinical drug discovery, piperazine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In preclinical drug discovery, piperazine derivatives frequently serve as critical pharmacophores for central nervous system (CNS) targets and kinase inhibitors. 1-(2-Chloro-6-fluorobenzyl)piperazine hydrochloride is a highly versatile building block. However, a recurring point of failure in early-stage assay development is the conflation of its bulk molecular weight (used for stoichiometric weighing) with its monoisotopic exact mass (used for structural elucidation via mass spectrometry).

As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind these mass definitions, provide a self-validating framework for High-Resolution Mass Spectrometry (HRMS) and HPLC-UV analysis, and establish a robust protocol for the physicochemical characterization of this compound.

Chemical Identity & Core Physicochemical Data

The compound consists of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl moiety. It is typically synthesized and crystallized as a mono-hydrochloride salt to enhance its aqueous solubility and solid-state stability, preventing the oxidative degradation often seen in free secondary amines [2].

Table 1: Physicochemical Properties Comparison
PropertyFree BaseHydrochloride Salt (1:1)
Molecular Formula C₁₁H₁₄ClFN₂C₁₁H₁₅Cl₂FN₂ (or C₁₁H₁₄ClFN₂ · HCl)
Average Molecular Weight 228.69 g/mol 265.15 g/mol
Monoisotopic Exact Mass 228.0829 Da264.0596 Da
Protonated Exact Mass [M+H]⁺ 229.0902 DaN/A (Salt dissociates in ESI+)
Primary Application Structural Elucidation (HRMS)Bulk Weighing & Molarity (Assays)

(Note: Average molecular weights are calculated using IUPAC standard atomic weights, which account for natural isotopic abundance [1].)

The Causality of Mass Definitions: Molecular Weight vs. Exact Mass

A critical error in bioanalytical workflows is programming a mass spectrometer to look for the exact mass of the salt rather than the free base, or conversely, using the free base molecular weight to prepare a molar solution from a salt powder.

Why Molarity Requires the Salt Molecular Weight (265.15 g/mol )

When preparing a 10 mM stock solution for in vitro screening, the bulk powder weighed on the balance includes the HCl lattice. Failing to account for the hydrochloride mass (36.46 g/mol ) results in a ~14% deficit in the actual concentration of the active pharmacophore.

Why Mass Spectrometry Requires the Free Base Exact Mass (228.0829 Da)

In Electrospray Ionization (ESI), the sample is subjected to a high-voltage electric field that desolvates the liquid droplets into gas-phase ions [3].

  • The Causality: The hydrochloride salt completely dissociates in the LC mobile phase. Because the mass spectrometer operates under high vacuum and is set to positive ion mode (ESI+), the negatively charged chloride counterion (Cl⁻) is repelled by the ion optics.

  • The Result: Only the protonated free base, [M+H]⁺ at m/z 229.0902 , enters the mass analyzer. The exact mass of the salt (264.0596 Da) is physically irrelevant to the HRMS detector in this mode.

Visualizing the Analytical Workflow

To ensure clarity, the following diagram illustrates the divergence of the counterion during the ESI process, explaining why the mass analyzer only detects the protonated free base.

HRMS_Workflow Sample 1. Sample Prep (1 mg/mL in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, Gradient) Sample->LC ESI 3. ESI+ Ionization (Desolvation & Protonation) LC->ESI Salt HCl Dissociation (Cl- lost in vacuum) ESI->Salt Counterion separation TOF 4. Orbitrap/TOF Analyzer (High Resolution Mass) ESI->TOF [M+H]+ Data 5. Data Processing (EIC m/z 229.0902) TOF->Data

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Experimental Protocol: HRMS Verification of Exact Mass

To confirm the identity of 1-(2-Chloro-6-fluorobenzyl)piperazine hydrochloride, HRMS is the gold standard. This protocol is designed as a self-validating system ; it includes internal calibration to guarantee sub-5 ppm mass accuracy and isotopic pattern verification to confirm the presence of the chlorine atom.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, driving the equilibrium toward the protonated state [M+H]⁺ and maximizing the ESI+ signal yield.

  • System Calibration (Self-Validation): Prior to injection, infuse a standard calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to lock the mass axis. The instrument must report the calibrant mass within < 2 ppm error before proceeding.

  • UHPLC Separation: Inject 1 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

    • Causality: Chromatographic separation resolves the target analyte from potential synthesis byproducts (e.g., unreacted piperazine), preventing ion suppression in the source.

  • Ionization & Detection: Operate the Orbitrap or Q-TOF in ESI+ mode. Set the scan range to m/z 100–500 with a resolution setting of at least 60,000 (at m/z 200).

  • Data Processing & Isotopic Verification:

    • Extract the ion chromatogram (EIC) for m/z 229.0902 (± 5 ppm).

    • Crucial Check: Verify the isotopic pattern. Because chlorine has a naturally occurring ³⁷Cl isotope (~24% abundance), you must observe an [M+2+H]⁺ peak at m/z 231.0873 . The intensity of this M+2 peak should be approximately 32% of the monoisotopic M peak. If this ratio is missing, the compound does not contain chlorine.

Experimental Protocol: Purity & Molar Concentration via HPLC-UV

Mass spectrometry is not inherently quantitative without an isotopically labeled internal standard. Therefore, an orthogonal HPLC-UV method is required to assess the bulk purity of the hydrochloride salt.

Step-by-Step Methodology
  • Standard Curve Preparation: Weigh exactly 10.00 mg of a certified reference standard of 1-(2-Chloro-6-fluorobenzyl)piperazine hydrochloride (MW: 265.15 g/mol ). Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Perform serial dilutions to generate a 5-point calibration curve (0.01 to 1.0 mg/mL).

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: Piperazine contains basic nitrogen atoms that interact strongly with residual silanols on silica-based columns, causing severe peak tailing. TFA acts as a strong ion-pairing agent, masking these interactions and yielding sharp, symmetrical peaks.

  • Chromatography: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (for the piperazine/aliphatic backbone) and 254 nm (for the aromatic benzyl ring).

  • System Suitability (Self-Validation):

    • Inject a blank (diluent only) to confirm no carryover at the analyte's retention time.

    • Evaluate the standard injection: The tailing factor (Tf) must be ≤ 1.5, and the theoretical plate count (N) must be ≥ 5000. If these criteria fail, the column is degraded and must be replaced before trusting the purity data.

Conclusion

Accurate physicochemical characterization of 1-(2-Chloro-6-fluorobenzyl)piperazine hydrochloride requires a strict bifurcation in logic: average molecular weight (265.15 g/mol ) governs macroscopic operations like weighing and stoichiometry, while monoisotopic exact mass (228.0829 Da) governs microscopic, gas-phase operations like HRMS. By implementing the self-validating protocols outlined above, analytical teams can ensure absolute confidence in both the structural identity and the quantitative purity of their preclinical assets.

References

  • IUPAC Periodic Table of the Elements and Isotopes International Union of Pure and Applied Chemistry (IUPAC). Provides the authoritative standard atomic weights used for average molecular weight calculations. URL:[Link]

  • PubChem Compound Summary for 1-(2-Chloro-6-fluorobenzyl)piperazine National Center for Biotechnology Information. Provides structural verification, exact mass, and chemical identifiers (CID 24883734). URL:[Link]

  • Electrospray Ionization for Mass Spectrometry of Large Biomolecules Fenn, J. B., et al. Science (1989). The foundational text explaining the causality of solution-phase salt dissociation and gas-phase protonation in ESI-MS workflows. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. Piperazine derivatives are fundamental scaffolds in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. Piperazine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a multitude of pharmaceuticals.[1][2] This guide details a robust and efficient synthesis route via reductive amination of 2-Chloro-6-fluorobenzaldehyde with piperazine, followed by conversion to the hydrochloride salt. The protocol is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, safety protocols, and data presentation to ensure reproducibility and scientific integrity.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a privileged structure in modern pharmacology, integral to drugs targeting a wide range of conditions, including antipsychotic, antimicrobial, and anti-cancer therapies.[2] Its unique physicochemical properties often enhance drug solubility and bioavailability. The target molecule, 1-(2-Chloro-6-fluoro-benzyl)-piperazine, serves as a key intermediate for more complex pharmaceutical agents.

The synthetic strategy outlined herein employs a one-pot reductive amination reaction. This method is widely favored for its efficiency, mild reaction conditions, and operational simplicity.[3][4][5] It involves the formation of an iminium ion intermediate from the reaction of 2-Chloro-6-fluorobenzaldehyde and piperazine, which is then reduced in situ by a selective hydride donor to yield the desired N-alkylated piperazine.

Reaction Scheme

The overall synthesis proceeds in two main stages: the initial reductive amination to form the free base, followed by salt formation to yield the stable hydrochloride product.

G cluster_reactants Starting Materials cluster_process Process cluster_products Products R1 2-Chloro-6-fluorobenzaldehyde P1 Reductive Amination (NaBH(OAc)₃, DCM) R1->P1 R2 Piperazine R2->P1 I1 1-(2-Chloro-6-fluoro-benzyl)-piperazine (Free Base) P1->I1 Step 1 P2 HCl in Solvent FP 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl P2->FP Step 2 I1->P2

Caption: Overall synthetic pathway for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.SupplierNotes
2-Chloro-6-fluorobenzaldehyde387-45-1158.55 g/mol Major Chemical SupplierPurity ≥98%
Piperazine (Anhydrous)110-85-086.14 g/mol Major Chemical SupplierStore in a desiccator
Sodium triacetoxyborohydride56553-60-7211.94 g/mol Major Chemical SupplierMoisture sensitive
Dichloromethane (DCM, Anhydrous)75-09-284.93 g/mol Major Chemical SupplierUse dry solvent
Hydrochloric Acid (2M in Ether)7647-01-036.46 g/mol Major Chemical SupplierCorrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Major Chemical SupplierSaturated solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Major Chemical SupplierAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Major Chemical SupplierHPLC Grade
Hexanes110-54-386.18 g/mol Major Chemical SupplierHPLC Grade
Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • pH paper or meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Detailed Synthesis Protocol

This protocol is divided into three primary stages: Reductive Amination, Aqueous Work-up and Purification, and Hydrochloride Salt Formation.

Stage 1: Reductive Amination

Rationale: This stage involves the core carbon-nitrogen bond formation. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for the iminium intermediate over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[3][6] An excess of piperazine is used to mitigate the risk of forming the undesired N,N'-bis(2-chloro-6-fluorobenzyl)piperazine byproduct.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-fluorobenzaldehyde (10.0 g, 63.1 mmol, 1.0 eq).

  • Dissolution: Dissolve the aldehyde in 200 mL of anhydrous dichloromethane (DCM) and stir until fully dissolved.

  • Piperazine Addition: To the solution, add anhydrous piperazine (10.9 g, 126.2 mmol, 2.0 eq). Stir the resulting suspension at room temperature for 20 minutes.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (16.0 g, 75.7 mmol, 1.2 eq) portion-wise over 30 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 10% Methanol in DCM). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Stage 2: Aqueous Work-up and Purification

Rationale: The work-up is designed to quench the reaction, remove excess reagents, and isolate the crude free base product. A saturated sodium bicarbonate wash neutralizes any remaining acetic acid from the reducing agent and removes the unreacted piperazine.

  • Quenching: Carefully and slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with 2 x 100 mL of water, followed by 1 x 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil or solid.

  • Purification (Optional): If significant impurities are detected by TLC or NMR, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane. However, for many applications, the crude material is of sufficient purity for the next step.

Stage 3: Hydrochloride Salt Formation

Rationale: The free base is often an oil and can be hygroscopic. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.[2][7][8]

  • Dissolution: Dissolve the crude (or purified) free base from Stage 2 in 150 mL of ethyl acetate.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the pH of the solution is ~1-2 (test with moist pH paper).

  • Precipitation: A white precipitate of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride will form immediately.

  • Crystallization: Continue stirring the suspension at room temperature for 1 hour, then cool in an ice bath for an additional 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of cold ethyl acetate or diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Data Presentation and Workflow

Summary of Quantitative Data
ParameterValueNotes
2-Chloro-6-fluorobenzaldehyde10.0 g (63.1 mmol)Limiting Reagent (1.0 eq)
Piperazine10.9 g (126.2 mmol)2.0 eq
Sodium triacetoxyborohydride16.0 g (75.7 mmol)1.2 eq
Solvent (DCM) Volume200 mLAnhydrous
Reaction Time12-16 hoursOvernight
Reaction Temperature0 °C to Room Temp.
Expected Yield14.0 - 16.5 g80-94% (Theoretical Max: 17.5 g)
Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_salt_formation Salt Formation start Dissolve Aldehyde and Piperazine in DCM add_reductant Cool to 0°C & Add NaBH(OAc)₃ start->add_reductant react Stir Overnight at Room Temp. add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry dissolve Dissolve Free Base in EtOAc dry->dissolve acidify Add HCl/Ether to pH 1-2 dissolve->acidify filter Filter Precipitate acidify->filter dry_final Wash & Dry Final Product filter->dry_final

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Safety and Handling

General Precautions: All operations must be performed in a well-ventilated chemical fume hood.[9] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10][11]

  • 2-Chloro-6-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Piperazine: Corrosive. Causes skin burns and eye damage. Handle with care.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

  • Hydrochloric Acid (in Ether): Highly corrosive and flammable. Use with extreme caution away from ignition sources.[9]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 693. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. ResearchGate. [Link]

  • Skupska, R., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(11), 2113. [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride

Abstract This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a key intermediate in pharmaceutical research and development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is achieved through the nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with piperazine. This guide details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Emphasis is placed on explaining the rationale behind procedural choices to ensure reproducibility and high purity of the final compound. Safety protocols and troubleshooting are also addressed to provide a self-validating and robust methodology for researchers.

Introduction and Scientific Rationale

N-substituted piperazine derivatives are a cornerstone pharmacophore in medicinal chemistry, appearing in a vast array of clinically significant drugs, including antipsychotics, antidepressants, and antimicrobial agents.[1][2] The piperazine ring's conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged scaffold for targeting central nervous system (CNS) receptors and other biological targets.[3]

The target molecule, 1-(2-Chloro-6-fluoro-benzyl)-piperazine, is synthesized via a classical N-alkylation reaction. This process is a cornerstone of amine chemistry and involves the reaction of a nucleophilic amine with an electrophilic alkyl halide.[4]

Core Chemical Mechanism: Nucleophilic Aliphatic Substitution (SN2)

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. One of the secondary amine nitrogens of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride. The benzylic carbon is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom, which serves as an effective leaving group. A non-nucleophilic base, such as potassium carbonate, is employed to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the piperazine nucleophile.

A critical consideration in this synthesis is minimizing the formation of the 1,4-dibenzylated byproduct. While using a large excess of piperazine can favor monosubstitution, it complicates downstream purification. The presented protocol utilizes a modest excess of piperazine in conjunction with a base, which provides a reliable and scalable balance between reaction efficiency and product selectivity.

Experimental Protocol

This protocol is designed for the synthesis of high-purity 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment

Reagents:

  • 2-Chloro-6-fluorobenzyl chloride (C₇H₅Cl₂F, MW: 179.02 g/mol )[5]

  • Piperazine, anhydrous (C₄H₁₀N₂, MW: 86.14 g/mol )[6]

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Brine (saturated aq. NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Isopropanol (IPA)

  • Hydrochloric acid, ~2M solution in diethyl ether or isopropanol

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Quantitative Data Summary
ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Chloro-6-fluorobenzyl chloride55117-15-2179.02[5]55.861.010.0 g
Piperazine, anhydrous110-85-086.14[6]83.791.57.22 g
Potassium carbonate, anhydrous584-08-7138.21121.552.1816.8 g
Product (Theoretical Yield) 215655-20-2 265.15 (HCl salt) 55.86 - 14.81 g
Step-by-Step Synthesis Procedure

Part A: N-Alkylation - Synthesis of the Free Base

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (7.22 g, 1.5 eq.) and anhydrous potassium carbonate (16.8 g, 2.18 eq.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension.

  • Substrate Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (10.0 g, 1.0 eq.) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (eluent: 95:5 Dichloromethane/Methanol with 0.5% triethylamine). The starting benzyl chloride is UV active, and the product can be visualized with permanganate stain. The reaction is typically complete within 4-6 hours.

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid residue.

Part B: Isolation and Conversion to Hydrochloride Salt

  • Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining piperazine and salts, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(2-Chloro-6-fluoro-benzyl)-piperazine as a crude free-base oil.

  • Salt Formation: Dissolve the crude oil in 100 mL of isopropanol. While stirring, slowly add a ~2M solution of HCl in diethyl ether or isopropanol. The hydrochloride salt will precipitate as a white solid. Continue adding the acidic solution until the pH of the mixture is ~1-2 (test with a wetted glass rod on pH paper).

  • Isolation of HCl Salt: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.

Part C: Purification by Recrystallization

  • Recrystallization: Transfer the crude hydrochloride salt to an Erlenmeyer flask. Add a minimal amount of hot isopropanol or an ethanol/water mixture to fully dissolve the solid.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath for 1 hour to complete the crystallization process.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold isopropanol, and dry under high vacuum to a constant weight.

Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification Reactant1 2-Chloro-6-fluorobenzyl chloride Alkylation Step A: N-Alkylation in Acetonitrile (Reflux) Reactant1->Alkylation 1. Combine Reactant2 Piperazine & K₂CO₃ Reactant2->Alkylation 1. Combine Workup Step B: Filtration & Solvent Removal Alkylation->Workup 2. Cool & Filter Extraction Step B: Liquid-Liquid Extraction (DCM/H₂O) Workup->Extraction 3. Extract Salt Step B: HCl Salt Formation in Isopropanol Extraction->Salt 4. Precipitate Purify Step C: Recrystallization from Isopropanol Salt->Purify 5. Purify Product Final Product: 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl (High Purity Solid) Purify->Product 6. Dry

Caption: Workflow for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the benzylic methylene protons, and the piperazine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the free base (C₁₁H₁₄ClFN₂ = 228.69 g/mol ).[8]

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically >98%.[7]

Safety Precautions

  • 2-Chloro-6-fluorobenzyl chloride: This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[5][9] Avoid inhalation and contact with skin and eyes. Handle only in a chemical fume hood.

  • Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage.[10][11] It is also a respiratory and skin sensitizer and is suspected of damaging fertility.[6][12]

  • Solvents: Acetonitrile, dichloromethane, and isopropanol are flammable and should be handled away from ignition sources.

  • General Handling: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or ensure the temperature is at reflux. Confirm the quality of the starting benzyl chloride, as it can degrade over time.
Presence of Disubstituted Byproduct Insufficient excess of piperazine or inefficient stirring.The 1.5 equivalents of piperazine should minimize this. If it persists, the byproduct can often be removed during recrystallization due to differences in solubility. Ensure vigorous stirring to maintain a good suspension.[13]
Oily Product After Salt Formation Presence of impurities or residual solvent.Ensure the free base is thoroughly dried before salt formation. If the salt oils out, try adding the HCl solution more slowly at a lower temperature or use a different solvent system for precipitation/recrystallization.[13]
Reaction Fails to Start Deactivated reagents.Use anhydrous piperazine and anhydrous acetonitrile. Ensure the potassium carbonate is finely powdered and dry.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzyl chloride.
  • Krishna Solvechem Ltd. (n.d.). Piperazine 68% - MSDS.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Piperazine, anhydrous.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Fluorobenzyl chloride, 98%.
  • Belabassi, Y., et al. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Li, F. T., et al. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [Link]

  • Bak, A., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • BenchChem. (2025). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
  • BenchChem. (2025). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
  • BenchChem. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.
  • Neuroquantology. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from Neuroquantology. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses. [Link]

Sources

Method

Application Note: Solubility and Formulation Guidelines for 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Physicochemical Profiling 1-(2-Chloro-6-fluoro-benzyl)-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a critical intermediate and pharmacophore frequently utilized in the synthesis of CNS-active agents. While the piperazine core provides inherent polarity, the highly lipophilic 2-chloro-6-fluorobenzyl moiety complicates its solubility profile in physiological buffers.

As a Senior Application Scientist, I emphasize that successful formulation of this compound requires a deep understanding of its physicochemical behavior. The hydrochloride salt form is specifically synthesized to protonate the secondary amine of the piperazine ring, drastically lowering its partition coefficient (LogP) and enhancing thermodynamic solubility in polar solvents. However, like many piperazine hydrochlorides, this compound is highly hygroscopic[1]. Exposure to ambient humidity leads to rapid water absorption, which not only alters the effective molecular weight (causing dosing inaccuracies) but can also accelerate oxidative degradation. Furthermore, its solubility in aqueous media is strictly pH-dependent; as the pH approaches 7.4 and beyond, the equilibrium shifts toward the unprotonated free base, which is highly lipophilic and prone to rapid precipitation.

Quantitative Solubility Data

The following tables summarize the expected physicochemical properties and solubility limits of the compound to guide your formulation strategy.

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Handling
Chemical Formula C₁₁H₁₄ClFN₂ · HClSalt form ensures baseline aqueous solubility.
Molecular Weight ~265.15 g/mol (Salt) / 228.69 g/mol (Base)[2]Must account for the HCl mass during molar calculations.
Appearance White to off-white crystalline solidVisual indicator of purity; discoloration indicates oxidation[1].
Hygroscopicity HighRequires desiccated storage at -20°C.
Table 2: Empirical Solubility Matrix
Solvent SystemMax SolubilityApplication Recommendation
Anhydrous DMSO ≥ 50 mg/mLOptimal. Use for long-term master stocks.
Deionized Water ≥ 20 mg/mLGood for direct in vivo dosing; pH will be slightly acidic.
PBS (pH 7.4) ~5 mg/mLCaution. Requires dropwise dilution from DMSO stock.
Basic Buffers (pH > 8.5) < 1 mg/mLAvoid. Rapid precipitation of the free base occurs.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every critical step includes a quality control (QC) checkpoint to verify success before proceeding.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Anhydrous DMSO is mandated because standard DMSO rapidly absorbs atmospheric moisture. Water in the DMSO stock will hydrolyze the compound over time and promote freeze-thaw degradation.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Why: Prevents atmospheric condensation on the hygroscopic powder, which would skew the mass.

  • Weighing: Rapidly weigh the required mass of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl into an amber glass vial.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity). Vortex vigorously for 2 minutes.

  • Validation (QC Check): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light.

    • Self-Validation: If a micro-pellet is visible, the compound has not fully dissolved. Sonicate in a 37°C water bath for 5 minutes and repeat centrifugation.

  • Storage: Aliquot the clear solution into single-use amber vials, purge with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Serial Dilution into Aqueous Buffer (e.g., PBS pH 7.4)

Causality: Direct injection of a high-concentration DMSO stock into a neutral/basic buffer causes localized supersaturation. The sudden shift in pH deprotonates the piperazine ring, causing the lipophilic benzylpiperazine free base to irreversibly nucleate and precipitate.

  • Pre-warming: Thaw a single-use DMSO aliquot and warm to 37°C to ensure complete thermodynamic dissolution.

  • Buffer Preparation: Place the target aqueous buffer (e.g., PBS pH 7.4) on a magnetic stirrer and create a vigorous vortex.

  • Dropwise Addition: Using a precision micropipette, add the DMSO stock dropwise directly into the center of the vortex.

    • Why: Rapid mechanical dispersion prevents localized zones of high concentration, keeping the compound below its critical nucleation threshold.

  • Validation (QC Check): Transfer 1 mL of the final aqueous solution to a cuvette and measure the Optical Density (OD) at 600 nm against a buffer blank.

    • Self-Validation: An OD₆₀₀ > 0.05 indicates the presence of sub-visual colloidal aggregates. If this occurs, the final concentration is compromised, and the solution must be discarded.

Mechanistic Visualizations

StockPrep Start Equilibrate vial to RT (Prevents condensation) Weigh Weigh Compound Start->Weigh Solvent Add Anhydrous DMSO (Vortex 2 min) Weigh->Solvent QC1 Centrifuge 10,000 x g Check for pellet Solvent->QC1 Decision Is solution clear? QC1->Decision Aliquot Aliquot & Store at -20°C Decision->Aliquot Yes Sonicate Sonicate at 37°C for 5 min Decision->Sonicate No Sonicate->QC1

Fig 1. Self-validating workflow for the preparation of DMSO master stocks.

Speciation Acid pH < 6.0 Protonated Salt Phys pH 7.4 Equilibrium State Acid->Phys Add Base SolHigh High Aqueous Solubility Acid->SolHigh Base pH > 8.5 Free Base Phys->Base Add Base SolMod Moderate Solubility (Risk of micro-aggregates) Phys->SolMod SolLow Precipitation / Phase Separation Base->SolLow

Fig 2. pH-dependent speciation and solubility pathway in aqueous buffers.

References

  • Title: 1-(2-CHLORO-6-FLUOROBENZYL)
  • Title: An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)
  • Source: nih.

Sources

Application

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride as a building block in medicinal chemistry

Executive Summary & Structural Rationale 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Combining the conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Combining the conformational flexibility of the piperazine ring—a universally recognized "privileged scaffold"[2]—with a sterically encumbered, di-halogenated benzyl moiety, this compound serves as an ideal starting material for synthesizing central nervous system (CNS) agents, kinase inhibitors, and targeted anti-infective therapeutics[1].

The strategic design of this building block leverages several key principles of physical organic chemistry:

  • The Piperazine Core: Acts as a basic, hydrogen-bond accepting linker that can adopt favorable chair conformations, allowing it to navigate complex receptor pockets and orient pharmacophores precisely[1].

  • Metabolic Shielding via Fluorine: The incorporation of a fluorine atom at the ortho-position significantly limits cytochrome P450-mediated oxidative metabolism (such as benzylic hydroxylation) due to the high thermodynamic stability of the C–F bond[3].

  • Steric Locking via Chlorine: The chlorine atom provides substantial steric bulk, restricting the free rotation of the benzyl-piperazine bond. This conformational locking is frequently critical for achieving high target selectivity in GPCRs. Furthermore, chlorine acts as a lipophilic bioisostere and a potent halogen bond donor[4].

  • Salt Form Stability: The hydrochloride salt form is preferred over the free base due to its enhanced crystallinity, resistance to atmospheric oxidation, and precise stoichiometric handling during high-throughput parallel synthesis[5],[6].

Physicochemical Profiling

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in biphasic reaction mixtures and downstream pharmacokinetic assays.

PropertyValueRationale / Impact on Synthesis & Design
Chemical Name 1-(2-Chloro-6-fluoro-benzyl)-piperazine HClNomenclature defining the specific substitution pattern.
CAS Number 1261232-20-5 (HCl salt) / 215655-20-2 (Free base)Essential for procurement and regulatory documentation[5],[6].
Molecular Weight 265.15 g/mol (HCl salt)Low molecular weight leaves ample "budget" for further functionalization while adhering to Lipinski's Rule of 5.
Molecular Formula C₁₁H₁₅Cl₂FN₂Dual halogenation improves metabolic stability and lipophilicity[3].
Physical State Solid (Crystalline Powder)The HCl salt ensures ease of handling and prevents hygroscopic degradation.
Solubility Profile Soluble in DMSO, DMF, MeOH; Moderate in H₂OBroad solvent compatibility allows for diverse synthetic methodologies (e.g., SNAr, cross-coupling).

Synthetic Utility & Target Applications

G A 1-(2-Chloro-6-fluoro-benzyl)- piperazine HCl B Freebasing (DIPEA / Et₃N) A->B Neutralization C Amide Coupling (HATU / EDC) B->C + R-COOH D SNAr Reaction (Heat / K₂CO₃) B->D + Ar-X (Activated) E Buchwald-Hartwig (Pd cat. / Base) B->E + Ar-X (Unactivated) F GPCR Modulators (CNS Targets) C->F G Kinase Inhibitors (Oncology) D->G H Anti-infective Agents (Pathogen Targets) E->H

Divergent synthetic workflow of 1-(2-Chloro-6-fluoro-benzyl)-piperazine into therapeutic classes.

The secondary amine of the piperazine ring is highly nucleophilic once liberated from its hydrochloride salt. This allows the building block to be seamlessly integrated into three primary medicinal chemistry workflows:

  • GPCR Modulators: Benzylpiperazines are classic pharmacophores for monoamine GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT₂A). The restricted rotation induced by the ortho-chloro and ortho-fluoro substitutions locks the molecule into a bioactive conformation that fits deeply into the orthosteric binding pockets of these receptors[2].

  • Kinase Inhibitors: Piperazines frequently serve as solubilizing groups and hinge-binding linkers. The halogenated benzyl group can occupy hydrophobic pockets (e.g., the DFG-out pocket) while resisting degradation[1].

  • Anti-Infective Agents: Functionalization via Buchwald-Hartwig cross-coupling yields advanced intermediates for antimicrobial screening[1].

Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific stoichiometric rationale and workup techniques designed to prevent common failure modes in piperazine functionalization.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the attachment of a carboxylic acid to the piperazine core. Pre-activation of the acid is crucial to prevent the basic piperazine from forming an unreactive carboxylate salt.

Reagents:

  • Carboxylic acid (1.0 mmol, 1.0 eq)

  • 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA (2.0 mmol) and stir for 15 minutes at room temperature. Causality: This step forms the highly reactive OAt-ester intermediate before the nucleophile is introduced, minimizing epimerization of chiral acids.

  • Freebasing: In a separate vial, suspend the piperazine HCl salt in DMF and add the remaining DIPEA (2.0 mmol). Causality: 1.0 eq of DIPEA neutralizes the HCl salt, while the excess ensures the secondary amine remains fully deprotonated and nucleophilic.

  • Coupling: Add the freebased piperazine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quench & Extraction: Dilute the reaction with saturated aqueous NaHCO₃ (20 mL) to quench unreacted electrophiles, then extract with EtOAc (3 x 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: DMF is highly soluble in EtOAc. The LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent contamination that could skew downstream biological assays or NMR spectra.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized for coupling the piperazine to electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or 4-fluoropyridines).

Reagents:

  • Heteroaryl chloride/fluoride (1.0 mmol, 1.0 eq)

  • 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl (1.2 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 mmol, 3.0 eq)

  • Anhydrous NMP (4 mL)

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with the heteroaryl halide, the piperazine HCl salt, and K₂CO₃.

  • Solvent Addition: Add anhydrous NMP and seal the vial. Causality: NMP is selected over DMF or DMSO due to its higher boiling point and superior ability to stabilize the polar Meisenheimer complex transition state inherent to SNAr mechanisms.

  • Reaction: Heat the mixture conventionally at 90 °C (or via microwave irradiation at 120 °C) for 4–12 hours. Causality: K₂CO₃ acts as a non-nucleophilic inorganic base to neutralize both the initial HCl salt and the stoichiometric HCl generated during the substitution, without competing with the piperazine for the electrophile.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 x 10 mL).

  • Purification: Wash the organic layers extensively with water (3 x 10 mL) to remove NMP, followed by a brine wash. Dry (Na₂SO₄), concentrate, and purify via reverse-phase HPLC.

References

  • Title : 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride - CAS号 | Source : molaid.com | URL :[Link]

  • Title : Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source : nih.gov | URL :[Link]

  • Title : Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules | Source : mdpi.com | URL :[Link]

  • Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source : nih.gov | URL :[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies for 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride in Rodent Models

Prepared by: Gemini, Senior Application Scientist Introduction: Characterizing a Novel Phenylpiperazine Compound This document provides a comprehensive guide for developing an in vivo dosing strategy for the novel resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Novel Phenylpiperazine Compound

This document provides a comprehensive guide for developing an in vivo dosing strategy for the novel research compound, 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. As specific preclinical data for this exact molecule is not extensively available in public literature, this guide establishes a robust methodological framework. By leveraging established principles for similar phenylpiperazine derivatives, such as Trazodone, researchers can empirically determine the optimal formulation, dose range, and administration route for their specific rodent models.

Phenylpiperazine compounds are a well-established class of psychoactive agents, frequently targeting the serotonergic system.[1] Many act as Serotonin Antagonist and Reuptake Inhibitors (SARIs), modulating neurotransmission by blocking serotonin 5-HT2A receptors and inhibiting the serotonin transporter (SERT).[2][3] This dual action is believed to contribute to their efficacy in treating conditions like depression and anxiety.[4] The primary objective of any preclinical in vivo study is to establish a dosing regimen that achieves sufficient target engagement in the central nervous system (CNS) without inducing systemic toxicity. This requires a systematic approach, beginning with vehicle selection and culminating in efficacy studies informed by pharmacokinetic and tolerability data.

cluster_0 Presynaptic Neuron SERT Serotonin Transporter (SERT) VMAT Vesicle VMAT->SERT Serotonin Reuptake SynapticCleft Synaptic Serotonin VMAT->SynapticCleft Release R_5HT2A 5-HT2A Receptor Compound Phenylpiperazine Compound Compound->SERT Blocks Compound->R_5HT2A Blocks (Antagonist) SynapticCleft->R_5HT2A Binds & Activates

Caption: Putative SARI mechanism of action at the serotonergic synapse.

Pre-formulation and Vehicle Selection Strategy

The first critical step is to develop a safe and effective formulation. The choice of vehicle is dictated by the compound's physicochemical properties, particularly its solubility. An improper vehicle can lead to poor bioavailability, dosing inaccuracies, and vehicle-induced toxicity, confounding study results.[5][6] A tiered approach is recommended.

2.1 Vehicle Selection Workflow

The goal is to use the simplest, most physiologically compatible vehicle possible.[7] Start with aqueous options and only proceed to more complex vehicles if solubility and stability requirements are not met.

G start Start: Compound Solubility Test aqueous Is it soluble in Water or Saline? start->aqueous suspension Can it form a stable suspension in 0.5% CMC or 1% Methylcellulose? aqueous->suspension No use_aqueous Use Aqueous Vehicle (e.g., Sterile Saline) aqueous->use_aqueous Yes cosolvent Is it soluble in a co-solvent system? (e.g., PEG400, DMSO) suspension->cosolvent No use_suspension Use Suspension Vehicle (e.g., 0.5% CMC) suspension->use_suspension Yes use_cosolvent Use Co-solvent System (Limit DMSO to <10%) cosolvent->use_cosolvent Yes use_oil Use Oil Vehicle (e.g., Corn Oil) cosolvent->use_oil No G start Weigh Animal & Calculate Dose Volume measure Measure Gavage Needle (Nose to Last Rib) start->measure restrain Restrain Animal Securely (Vertical Alignment) measure->restrain insert Insert Needle Gently (No Resistance) restrain->insert check Resistance or Coughing? insert->check check->restrain Yes, Withdraw & Restart administer Slowly Administer Dose check->administer No withdraw Withdraw Needle Gently administer->withdraw monitor Monitor Animal (15-30 min) withdraw->monitor

Caption: Standard workflow for oral gavage administration in rodents.

6.3 Protocol: Administration by Intraperitoneal (IP) Injection

IP injection offers rapid systemic absorption. [8]

G start Weigh Animal & Calculate Dose Volume restrain Restrain Animal (Dorsal Recumbency) start->restrain locate Locate Injection Site (Lower Right Quadrant) restrain->locate insert Insert Needle (15-20° Angle) Bevel Up locate->insert aspirate Aspirate Gently insert->aspirate check Blood or Fluid? aspirate->check check->locate Yes, Discard & Re-attempt inject Inject Smoothly check->inject No withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor

Caption: Standard workflow for intraperitoneal injection in rodents.

References

  • Karege, F., et al. (2000). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. PubMed. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Semantic Scholar. [Link]

  • University of Iowa IACUC. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of Iowa. [Link]

  • IONTAS. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTAS. [Link]

  • Michigan State University IACUC. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. Michigan State University. [Link]

  • Marzorati, M., et al. (2023). PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Lin, S. N., et al. (1998). Pharmacokinetic and pharmacodynamic analyses of trazodone in rat striatum by in vivo microdialysis. PubMed. [Link]

  • Zymcan Pharmaceuticals Inc. (2009). Trazodone HCl Product Monograph. Zymcan Pharmaceuticals Inc. [Link]

  • Kandasamy, S., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Pharmaceuticals. [Link]

  • National Research Council (US) Committee on Risk Assessment Methodology. (1993). Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press (US). [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Wikipedia. (n.d.). Serotonin antagonist and reuptake inhibitor. Wikipedia. [Link]

  • Serpi, M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link]

  • National University of Singapore IACUC. (2014). Recommended Volume for Administered Substances. National University of Singapore. [Link]

  • Lee, J., et al. (2024). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. PubMed. [Link]

  • Fuller, R. W., & Wong, D. T. (1987). Serotonin reuptake blockers in vitro and in vivo. PubMed. [Link]

  • Ghanbari, R., et al. (2010). Sustained administration of trazodone enhances serotonergic neurotransmission: in vivo electrophysiological study in the rat brain. PubMed. [Link]

  • Barot, M. S., et al. (2021). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]

  • Fuller, R. W., et al. (1981). Interactions of trazodone with serotonin neurons and receptors. PubMed. [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]

  • The Recovery Village. (n.d.). What Are Serotonin Antagonist and Reuptake Inhibitors (SARIs)?. The Recovery Village. [Link]

  • American Addiction Centers. (2024). Serotonin Antagonist and Reuptake Inhibitor (SARI). American Addiction Centers. [Link]

  • Lelkes, Z., et al. (1994). Effects of acute and chronic treatment with trazodone, an antidepressant, on the sleep-wake activity in rats. PubMed. [Link]

  • U.S. Food & Drug Administration. (n.d.). TRAZODONE hydrochloride Label. FDA. [Link]

  • Promises Behavioral Health. (2017). How Do Serotonin Antagonist and Reuptake Inhibitors Work?. Promises Behavioral Health. [Link]

  • National Toxicology Program. (1986). Chronic bioassay of benzyl chloride in F344 rats and (C57BL/6J x BALB/c)F1 mice. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Precipitation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride

Welcome to the Technical Support Center. 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a highly versatile pharmacological building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a highly versatile pharmacological building block. However, its biphasic solubility profile—dictated by the piperazine ring's ionization states and the lipophilic di-halogenated benzyl group—often leads to unexpected precipitation in aqueous media.

This guide provides researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to resolve formulation and assay challenges.

Diagnostic Workflow

Before adjusting your formulation, it is critical to identify the thermodynamic or chemical root cause of the precipitation. Use the diagnostic flowchart below to isolate the issue.

Precipitation_Troubleshooting Start Precipitation Observed in Aqueous Solution CheckPH Measure Solution pH Start->CheckPH IsPHHigh Is pH > 7.5? CheckPH->IsPHHigh FreeBase Root Cause: Free Base Precipitation IsPHHigh->FreeBase Yes CheckCl Check Buffer Chloride Concentration IsPHHigh->CheckCl No FixFreeBase Action: Lower pH to 5.0-6.0 or add 5-10% DMSO FreeBase->FixFreeBase IsClHigh Is [Cl⁻] > 100 mM? CheckCl->IsClHigh CommonIon Root Cause: Common Ion Effect (HCl Salt) IsClHigh->CommonIon Yes SolubilityLimit Root Cause: Intrinsic Solubility Limit or Cold Shock IsClHigh->SolubilityLimit No FixCommonIon Action: Use non-chloride buffers (e.g., Acetate) or dilute CommonIon->FixCommonIon FixSolubility Action: Warm to 37°C Add co-solvents (PEG400) SolubilityLimit->FixSolubility

Diagnostic workflow for identifying and resolving aqueous precipitation causes.

Mechanistic FAQs & Troubleshooting

Q: I dissolved the compound perfectly in water, but it crashed out immediately when added to my assay buffer (PBS, pH 7.4). Why? A: This is a dual-factor precipitation event driven by the Common Ion Effect and a pH shift . First, standard PBS contains ~137 mM NaCl. According to Le Chatelier's principle, this massive excess of exogenous chloride ions forces the solubility equilibrium of the hydrochloride salt to the left, drastically reducing its solubility product ( Ksp​ ) and causing the intact HCl salt to precipitate[1][2]. Second, the secondary amine of the piperazine ring has a pKa of approximately 9.73, while the tertiary amine sits around 5.35[3][4]. At pH 7.4, a fraction of the compound deprotonates into its free base form. Because the 2-chloro-6-fluorobenzyl moiety is highly lipophilic, even a small amount of free base rapidly exceeds its aqueous solubility limit.

Q: How can I experimentally differentiate between free base precipitation and hydrochloride salt precipitation? A: You can differentiate them through a self-validating dissolution test. Isolate the precipitate and add a dilute, chloride-free acid (e.g., 0.1 M Acetic Acid). If the precipitate dissolves, it was the free base (the acid reprotonates the amine, restoring solubility without adding common ions). If it remains insoluble but dissolves upon the addition of large volumes of deionized water, it was the hydrochloride salt driven out by the common ion effect[5].

Q: What is the optimal formulation strategy for in vivo dosing that avoids these issues? A: To circumvent both the common ion effect and free-basing, avoid chloride-rich vehicles (like standard 0.9% saline) and high-pH buffers. A field-proven formulation for lipophilic amine hydrochlorides is a co-solvent system: 5% DMSO, 40% PEG400, and 55% D5W (5% Dextrose in Water). D5W provides necessary isotonicity without introducing chloride ions, while PEG400 stabilizes the lipophilic benzyl moiety.

Physicochemical Profiling Data

Understanding the quantitative limits of your compound is essential for robust experimental design.

ParameterValue / CharacteristicMechanistic Impact on Solubility
pKa (Piperazine N1, N4) ~5.35, ~9.73[3][4]Dictates the ionization state. At pH > 7.5, the equilibrium shifts toward the highly insoluble free base.
Solubility in DI Water High (>50 mg/mL)Complete ionization of the HCl salt; no common ion suppression.
Solubility in 0.9% Saline Low (<5 mg/mL)154 mM Cl⁻ severely suppresses the Ksp​ via the Common Ion Effect[1].
Lipophilicity (Free Base) High (LogP ~2.5 - 3.0)The di-halogenated benzyl group drives hydrophobic exclusion in aqueous media when uncharged.

Validated Experimental Protocols

Protocol 1: Diagnostic Rescue of a Precipitated Solution

Objective: Identify the root cause of precipitation in a failed assay and rescue the sample.

  • Centrifugation: Spin the precipitated sample at 10,000 × g for 5 minutes to pellet the insoluble material.

  • Supernatant Removal: Carefully decant the supernatant to isolate the pellet.

  • Acidification Test: Add 100 µL of 0.1 M Acetate buffer (pH 5.0) to the pellet and vortex.

    • Causality Check: If the pellet dissolves, the precipitation was caused by free base formation at a higher pH. The acetate buffer reprotonates the amine without introducing chloride ions.

  • Dilution Test: If the pellet does not dissolve in Step 3, add 900 µL of pre-warmed (37°C) deionized water.

    • Causality Check: If the pellet now dissolves, the root cause was the Common Ion Effect. The dilution lowers the local chloride concentration below the Ksp​ threshold of the hydrochloride salt.

Protocol 2: Preparation of a Stable 10 mM in vitro Assay Stock

Objective: Create a stable aqueous working solution avoiding common ion suppression and cold shock.

  • Master Stock: Dissolve the lyophilized 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride powder in 100% anhydrous DMSO to yield a 100 mM master stock. Store at -20°C.

  • Buffer Selection: Select a chloride-free assay buffer, such as 50 mM HEPES or 50 mM Sodium Acetate, adjusted to pH 6.5. (Avoid PBS or Tris-HCl).

  • Thermal Equilibration: Pre-warm the selected buffer to 37°C in a water bath to increase the intrinsic thermodynamic solubility limit.

  • Dropwise Addition: While vortexing the buffer vigorously, add the 100 mM DMSO stock dropwise to achieve the final 10 mM concentration (1:10 dilution).

    • Causality Check: Continuous vortexing prevents localized high concentrations of the compound, mitigating spontaneous nucleation of the solid phase.

References

  • Piperazine - Wikipedia. Wikipedia.org. Available at:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina / ACS Publications. Available at:[Link]

  • Common-ion effect - Wikipedia. Wikipedia.org. Available at:[Link]

  • 4.2: The Common-Ion Effect. Chemistry LibreTexts. Available at:[Link]

  • Common Ion Effect. UCalgary Chemistry Textbook. Available at:[Link]

Sources

Optimization

Optimizing reaction yields for 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride synthesis

Overview Welcome to the Technical Support Center for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (CAS: 215655-20-2)[1]. This guide is designed for researchers, application scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (CAS: 215655-20-2)[1]. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize reaction yields, improve purity, and troubleshoot common bottlenecks.

Synthesizing this target molecule typically relies on one of two mechanistic pathways: direct SN2 alkylation or reductive amination. Both routes present unique challenges, such as over-alkylation, poor conversion rates, and moisture-sensitive salt crystallization. This guide provides field-proven, self-validating protocols and explains the chemical causality behind each optimization step to ensure reproducible success.

SynthesisRoutes SM1 2-Chloro-6-fluorobenzyl chloride (Electrophile) RouteA Route A: Direct Alkylation (SN2 Mechanism) SM1->RouteA SM2 2-Chloro-6-fluorobenzaldehyde (Carbonyl) RouteB Route B: Reductive Amination (Imine Formation & Reduction) SM2->RouteB Pip Piperazine / Piperazine HCl (Nucleophile) Pip->RouteA Pip->RouteB Intermediate 1-(2-Chloro-6-fluoro-benzyl)-piperazine (Free Base) RouteA->Intermediate Base / Solvent (e.g., EtOH, Reflux) RouteB->Intermediate NaBH(OAc)3 / DCE (Room Temp) Product 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl (Target Salt) Intermediate->Product Anhydrous HCl (Dioxane / Et2O)

Figure 1: Mechanistic pathways for 1-(2-Chloro-6-fluoro-benzyl)-piperazine synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I getting high levels of the bis-alkylated impurity (>5%) during direct alkylation?

Causality & Solution: Piperazine possesses two secondary amines with identical nucleophilicity. Once mono-alkylated, the resulting tertiary amine is sterically hindered, but the remaining secondary amine remains highly reactive, inevitably leading to the formation of 1,4-bis(2-chloro-6-fluorobenzyl)piperazine.

To resolve this, you must break the symmetry of the piperazine core. You have two authoritative options:

  • In Situ Piperazine Hydrochloride Strategy: React one equivalent of piperazine with one equivalent of piperazine dihydrochloride to form piperazine monohydrochloride in situ. This effectively protonates and blocks one nitrogen (forming an unreactive ammonium ion), directing the electrophile exclusively to the free amine. This eco-friendly multigram procedure drastically improves mono-alkylation selectivity ()[2],[3].

  • Protecting Groups: Use a large excess of mono-Boc-piperazine to completely prevent di-alkylation, followed by a quantitative HCl-mediated deprotection step ()[4].

Q2: In the reductive amination route, my conversion is stalling, and I am detecting 2-chloro-6-fluorobenzyl alcohol. How do I fix this?

Causality & Solution: The presence of the alcohol byproduct indicates that your reducing agent is prematurely reducing the 2-chloro-6-fluorobenzaldehyde before the iminium intermediate can fully form. Strong hydrides like NaBH₄ lack the necessary chemoselectivity.

Optimization: Switch to the milder Sodium triacetoxyborohydride (NaBH(OAc)₃) ()[5]. NaBH(OAc)₃ is highly selective for iminium ions over aldehydes at room temperature. Ensure the reaction is run in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid (pH ~4.5) to accelerate iminium formation prior to reduction.

Q3: During the final step, my hydrochloride salt precipitates as a gummy residue instead of a crystalline solid. What is going wrong?

Causality & Solution: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is highly hygroscopic. Gummy residues form when trace water solvates the highly polar salt lattice, preventing proper crystal nucleation.

Optimization: Maintain strict anhydrous conditions. Instead of using aqueous HCl, dissolve the free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate) and slowly introduce a stoichiometric amount of anhydrous HCl in dioxane ()[6]. Cooling the mixture to 0 °C during addition lowers the solubility of the salt, promoting the formation of a free-flowing, white crystalline solid.

Troubleshooting Issue Low Yield or Purity Issue OverAlk Bis-alkylation Impurity > 5% Issue->OverAlk Incomplete Alcohol Byproduct (Reductive Amination) Issue->Incomplete Gummy Gummy Salt Formation Issue->Gummy Sol1 Use Piperazine HCl in situ or mono-Boc OverAlk->Sol1 Sol2 Use mild NaBH(OAc)3 Avoid NaBH4 Incomplete->Sol2 Sol3 Strict anhydrous conditions & slow HCl addition Gummy->Sol3

Figure 2: Troubleshooting logic tree for common synthesis and purification issues.

Experimental Protocols

Protocol A: Optimized Direct Alkylation (In Situ Hydrochloride Method)

This self-validating protocol utilizes the in situ hydrochloride method to maximize mono-alkylation, providing a built-in chemical block against over-reaction[2].

  • Preparation of Piperazine Monohydrochloride: In a 250 mL round-bottom flask, dissolve piperazine (50 mmol) and piperazine dihydrochloride (50 mmol) in 100 mL of absolute ethanol. Reflux the mixture for 1 hour until equilibrium is reached and the solid is completely solubilized.

  • Alkylation: Cool the mixture slightly and add 2-chloro-6-fluorobenzyl chloride (25 mmol) dropwise over 15 minutes.

  • Reaction: Reflux the reaction mixture under continuous stirring for 2 to 4 hours. Monitor via TLC or HPLC until the benzyl chloride is fully consumed.

  • Workup: Cool to room temperature. Filter off the precipitated unreacted piperazine dihydrochloride (which can be recycled). Evaporate the ethanolic filtrate under reduced pressure.

  • Purification: Solubilize the crude residue in water and extract with ethyl acetate (3 × 50 mL) to isolate the free base.

Protocol B: Reductive Amination

A highly selective alternative that avoids the use of alkyl halides[5].

  • Imine Formation: In a dry flask under nitrogen, dissolve 2-chloro-6-fluorobenzaldehyde (20 mmol) and mono-Boc-piperazine (20 mmol) in 60 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid to adjust the pH to ~4.5. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (30 mmol) portion-wise over 20 minutes to control the mild exotherm and prevent runaway reduction.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ and extract the organic layer.

  • Deprotection: Treat the isolated Boc-protected intermediate with 4M HCl in dioxane to yield the final target hydrochloride salt.

Protocol C: Anhydrous Hydrochloride Salt Crystallization

Ensures high-purity, non-gummy crystal formation[6].

  • Dissolve the purified 1-(2-Chloro-6-fluoro-benzyl)-piperazine free base in a minimal volume of anhydrous diethyl ether.

  • Chill the solution to 0 °C in an ice bath under an argon atmosphere to exclude ambient moisture.

  • Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

  • A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete lattice formation.

  • Filter the solid under vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator over P₂O₅.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing the optimized protocols described above.

ParameterRoute A: Direct Alkylation (In situ HCl)Route B: Reductive Amination (Boc-protected)
Typical Yield 75 - 85%[2]80 - 90%[4],[5]
Purity (Crude) ~90% (Minimal bis-alkylation)>95% (No over-alkylation possible)
Key Reagents 2-Chloro-6-fluorobenzyl chloride, Piperazine2-Chloro-6-fluorobenzaldehyde, NaBH(OAc)₃
Scalability Excellent (Multigram to Kilogram)[3]Good (Requires careful exotherm control)
Cost Efficiency High (Atom economical, cheap reagents)Moderate (Boc-piperazine & borohydrides are costlier)

References

  • Costa, C. A., et al. (2021). Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry. General Chemistry. Available at:[Link]

  • U.S. Patent No. 7,022,707 B2. (2006). Piperazine derivatives. Google Patents.
  • Korean Patent No. KR20120054642A. (2012). Synthesis of a neurostimulative piperazine. Google Patents.
  • Eindhoven University of Technology. (2018). Optimization of key steps towards Rufinamide and Aripiprazole. Pure. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride during long-term storage

Welcome to the technical support guide for ensuring the long-term stability of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. This document provides researchers, scientists, and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate degradation during storage.

Introduction

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a piperazine derivative with a complex chemical structure that makes it susceptible to various degradation pathways.[1] The piperazine ring, the benzyl halide moiety, and the hydrochloride salt form all contribute to its reactivity and potential instability if not stored under optimal conditions. Understanding these potential degradation pathways is crucial for maintaining the compound's purity, potency, and safety over time.

This guide will delve into the primary drivers of degradation—hydrolysis, oxidation, and photodegradation—and provide actionable protocols to prevent these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause degradation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride?

A1: The three main environmental factors to control are moisture, light, and temperature .[2][3]

  • Moisture: Can lead to hydrolysis of the benzyl chloride group and may also affect the stability of the hydrochloride salt.[4][5]

  • Light: Particularly UV light, can provide the energy for photolytic degradation, leading to the formation of impurities.[6][7][8]

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.[3][9]

Q2: How does the hydrochloride salt form influence the stability of the compound?

A2: The hydrochloride salt form generally enhances the stability and solubility of amine-containing compounds like piperazine derivatives.[10] However, it can also make the compound more hygroscopic (prone to absorbing moisture from the air).[5] This absorbed moisture can then participate in hydrolytic degradation. Therefore, while beneficial, the salt form necessitates stringent control over humidity during storage.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, the most probable degradation products arise from:

  • Hydrolysis: The benzyl chloride moiety can hydrolyze to form the corresponding benzyl alcohol.[11][12]

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species.[13][14][15]

  • Photodegradation: Light exposure can lead to a variety of complex degradation products through radical mechanisms or rearrangements.

Q4: What are the ideal long-term storage conditions?

A4: For optimal stability, store 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.[3]
Humidity As low as possible (e.g., in a desiccator)Minimizes the risk of hydrolysis.[2]
Light In the dark (e.g., amber glass vials, stored in a light-proof container)Prevents photodegradation.[2]
Atmosphere Inert gas (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.[2]
Q5: How can I tell if my sample has degraded?

A5: Signs of degradation can include:

  • Physical changes: Discoloration, clumping, or changes in solubility.

  • Chemical changes: The appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC) or changes in the spectral properties (e.g., NMR, IR). A decrease in the main peak's purity is a clear indicator of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, indicating potential degradation.

Issue 1: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram.
  • Potential Cause: This is likely due to the hydrolysis of the 2-chloro-6-fluoro-benzyl group to the corresponding, more polar, benzyl alcohol.

  • Troubleshooting Steps:

    • Confirm the Identity: Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the hydrolyzed product.[16]

    • Review Storage Conditions: Check your storage records for any exposure to high humidity or moisture.

    • Implement Corrective Actions: Store future samples in a desiccator over a drying agent (e.g., silica gel) and ensure containers are tightly sealed.

Issue 2: My sample has developed a yellowish tint over time.
  • Potential Cause: Discoloration can be a sign of oxidative or photolytic degradation.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample by HPLC or another suitable method to quantify the level of impurities.

    • Review Light and Air Exposure: Determine if the sample was exposed to light or air for extended periods.

    • Implement Corrective Actions: Store the material in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[2]

Issue 3: I'm observing poor reproducibility in my bioassays.
  • Potential Cause: Inconsistent results can be due to a decrease in the potency of your compound from degradation.

  • Troubleshooting Steps:

    • Perform a Purity Check: Immediately analyze an aliquot of your stock solution to determine its purity.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample that has been stored under optimal conditions. Avoid using old solutions.

    • Conduct a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, consider performing a forced degradation study (see experimental protocols below).

Experimental Workflows & Protocols

To proactively assess the stability of your compound, you can perform forced degradation studies. These studies intentionally stress the sample to identify potential degradation pathways and develop stability-indicating analytical methods.[1][17]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F HPLC-UV/DAD A->F Analyze by B Base Hydrolysis (e.g., 0.1 M NaOH) B->F Analyze by C Oxidation (e.g., 3% H2O2) C->F Analyze by D Photodegradation (ICH Q1B Guidelines) D->F Analyze by E Thermal Stress (e.g., 60°C) E->F Analyze by G LC-MS F->G Characterize Peaks by H Identify Degradation Products G->H I Develop Stability-Indicating Method H->I API 1-(2-Chloro-6-fluoro-benzyl)- piperazine hydrochloride API->A Expose to API->B Expose to API->C Expose to API->D Expose to API->E Expose to

Caption: Workflow for a forced degradation study.

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 6.0) is a good starting point.[16]

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 259 nm).[16] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies to ensure the method can resolve all degradation products from the main peak.

Protocol 2: Photostability Testing (as per ICH Q1B)

This protocol helps determine if your compound is light-sensitive.[6][17][18]

  • Sample Preparation: Prepare two sets of samples of your compound. One set will be the "test" sample, and the other will be the "dark control."

  • Dark Control: Wrap one set of samples in aluminum foil to protect them from light.

  • Exposure: Place both the test and dark control samples in a photostability chamber.

  • Light Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[6]

  • Analysis: After exposure, analyze both the test and dark control samples by your stability-indicating HPLC method. Compare the chromatograms to see if any new peaks have formed in the light-exposed sample.

Potential Degradation Pathways

Degradation_Pathways Parent 1-(2-Chloro-6-fluoro-benzyl)- piperazine hydrochloride Hydrolysis_Product 1-(2-Hydroxy-6-fluoro-benzyl)- piperazine Parent->Hydrolysis_Product  Moisture (H2O) Oxidation_Product Piperazine N-oxide derivative Parent->Oxidation_Product  Oxygen (O2) Photodegradation_Products Various Photoproducts Parent->Photodegradation_Products  Light (hv)

Sources

Optimization

Troubleshooting poor peak shape in HPLC for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve symmetrical peak shapes for basic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve symmetrical peak shapes for basic amines.

Analyzing 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl presents a classic chromatographic challenge. The piperazine ring contains a secondary amine with a pKa typically between 8.5 and 9.0. In standard reversed-phase HPLC environments, this basic functional group becomes highly protonated. When combined with the fact that the compound is supplied as a hydrochloride (HCl) salt, it creates a perfect storm for secondary column interactions and local buffer depletion.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind peak distortion and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Workflows & Mechanistic Causality

Before altering your method, you must diagnose the exact nature of the peak distortion. Peak tailing and peak fronting/splitting have entirely different root causes.

G Start Observe Poor Peak Shape CheckType Is it Tailing or Fronting/Splitting? Start->CheckType Tailing Peak Tailing (As > 1.5) CheckType->Tailing Fronting Fronting or Splitting CheckType->Fronting Silanol Secondary Silanol Interactions Tailing->Silanol Overload Sample Solvent Mismatch Fronting->Overload FixpH Adjust Mobile Phase pH Silanol->FixpH FixSolvent Match Injection Solvent Overload->FixSolvent

Troubleshooting workflow for diagnosing and resolving peak shape distortions in HPLC.

The Causality of Peak Tailing: Ion-Exchange Mechanisms

The primary cause of peak tailing for basic compounds is a secondary retention mechanism driven by cation exchange[1]. While your primary retention mechanism is hydrophobic interaction with the C18 phase, unbonded residual silanol groups (-Si-OH) on the silica surface act as weak acids.

Older "Type-A" silica has a silanol pKa of 4–5, meaning they ionize into negatively charged silanoxides (-Si-O⁻) at a pH > 3.0[2]. Because your piperazine derivative is positively charged at this pH, it is electrostatically attracted to the silica backbone. This dual-retention mechanism causes the analyte to "drag" through the column, resulting in an asymmetrical tail[3].

Mechanism Piperazine Piperazine Derivative (pKa ~8.5) LowPH Low pH (< 3.0) Analyte: (+) Silanols: (0) Piperazine->LowPH MidPH Mid pH (4.0 - 7.0) Analyte: (+) Silanols: (-) Piperazine->MidPH HighPH High pH (> 10.0) Analyte: (0) Silanols: (-) Piperazine->HighPH ResultLow No Ion-Exchange Good Peak Shape LowPH->ResultLow ResultMid Strong Ion-Exchange Severe Tailing MidPH->ResultMid ResultHigh No Ion-Exchange Good Peak Shape HighPH->ResultHigh

Mechanistic relationship between mobile phase pH, analyte ionization, and silanol activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my piperazine peak tailing heavily despite using a brand-new C18 column? A: A new column does not guarantee the absence of residual silanols. Even heavily endcapped columns only modify about 50% of available silanols due to steric hindrance[2]. If your mobile phase is unbuffered or sits between pH 4.0 and 7.0, the exposed silanols are ionized and will aggressively bind to the protonated piperazine ring. You must control the ionization state of either the analyte or the column using strict pH control[4].

Q2: I adjusted the pH to 2.7 using 0.1% Formic Acid, but I still see tailing. What next? A: This is a buffer capacity failure. Your compound is an HCl salt . When you inject a high concentration of an HCl salt into a weak additive like 0.1% Formic Acid (which has very poor buffering capacity at pH 2.7), the HCl locally overwhelms the mobile phase. This causes a transient pH shift at the head of the column, leading to multiple ionization states and peak distortion. You must switch to a true buffer (e.g., 20 mM Potassium Phosphate) to overpower the sample's salt form[5].

Q3: My peak isn't tailing; it's fronting or splitting. Is my column dead? A: Unlikely. Peak fronting or splitting for a single analyte is almost always caused by a sample solvent mismatch or mass overload. If you dissolve 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl in 100% Methanol or Acetonitrile, but your initial mobile phase is 90% aqueous, the strong injection solvent carries a portion of the analyte down the column faster than the rest of the band before it can properly partition into the stationary phase. Always dissolve your sample in the initial mobile phase conditions.

Q4: Can I just run the method at pH 10 to neutralize the piperazine? A: Yes, but with a critical caveat. Operating at pH > 8.0 will dissolve the silica backbone of standard HPLC columns, leading to rapid column death and voiding. To use the high-pH strategy, you must use a column packed with Hybrid Silica (e.g., Ethylene Bridged Hybrid particles), which are specifically engineered for alkaline stability up to pH 12.

Part 3: Quantitative Buffer Comparison

To illustrate the impact of buffer selection on 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl, review the expected outcomes in the table below. Symmetry is quantified by the USP Tailing Factor ( T ), where T=1.0 is perfect symmetry[6].

Buffer SystempHAnalyte StateSilanol StateExpected Asymmetry ( T )Column Compatibility
0.1% Formic Acid~2.7Ionized (+)Partially Ionized (-)1.5 - 2.0 (Moderate Tailing)All Silica
20 mM Potassium Phosphate2.5Ionized (+)Neutralized (0)1.0 - 1.2 (Excellent)All Silica
Water / Acetonitrile (No Buffer)~6.0Ionized (+)Ionized (-)> 2.5 (Severe Tailing)All Silica
20 mM Ammonium Bicarbonate10.5Neutralized (0)Ionized (-)1.0 - 1.1 (Excellent)Hybrid Silica Only (e.g., BEH)

Part 4: Self-Validating Experimental Protocols

To achieve a robust method, implement one of the following two protocols based on your laboratory's column inventory. Both protocols include built-in validation checkpoints to ensure the system is operating correctly.

Protocol A: Low-pH Silanol Suppression (Recommended for Standard Silica)

Mechanism: Protonates and neutralizes residual silanols to prevent cation exchange[3].

  • Buffer Preparation: Dissolve 2.72 g of Potassium Phosphate monobasic ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5 .

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Sample Preparation: Dissolve 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl to a concentration of 100 µg/mL strictly in the initial mobile phase (e.g., 90% Buffer / 10% Acetonitrile). Do not use pure organic solvent.

  • Equilibration: Flush the C18 column with the mobile phase for at least 20 column volumes to ensure the stationary phase is fully protonated.

  • Validation Checkpoint: Inject 2 µL of the sample. Calculate the USP Tailing Factor ( T ) at 5% peak height.

    • Pass: T≤1.2 . The silanols are successfully masked.

    • Fail: T>1.5 . Your silica may have severe metal contamination (Type-A). Switch to a high-purity Type-B silica column[5].

Protocol B: High-pH Analyte Deprotonation (Requires Hybrid Silica)

Mechanism: Deprotonates the piperazine secondary amine, rendering it neutral and highly hydrophobic, eliminating electrostatic attraction entirely.

  • Column Verification: Verify that your column utilizes Hybrid Particle Technology (e.g., Waters XBridge BEH). Do not proceed with standard silica.

  • Buffer Preparation: Prepare a 20 mM Ammonium Bicarbonate solution in HPLC-grade water.

  • pH Adjustment: Adjust the pH to 10.5 using Ammonium Hydroxide ( NH4​OH ).

  • Sample Preparation: Dissolve the analyte in the initial mobile phase.

  • Validation Checkpoint: Perform 50 sequential injections of the standard. Monitor the system backpressure and retention time ( k′ ).

    • Pass: Backpressure remains constant ( ± 2%) and retention time drift is < 0.1 min. The hybrid silica is stable.

    • Fail: Dropping backpressure or decreasing retention times indicates the stationary phase is actively dissolving. Abort the run and verify column chemistry.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.[Link]

  • Chromatography Forum. "buffered pH to avoid peak tailing." ChromForum. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.[Link]

  • PharmaCores. "Your Guide to Select the buffer in HPLC development part 2." PharmaCores.[Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." ACE. [Link]

  • Waters Corporation. "Peak Shape Changes Over Time." Waters.[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride

Welcome to the Technical Support Center. Analyzing halogenated benzyl-piperazine derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic and ionization challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing halogenated benzyl-piperazine derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic and ionization challenges. 1-(2-Chloro-6-fluoro-benzyl)-piperazine is an amphiphilic molecule: it possesses a highly hydrophobic halogenated aromatic ring and a highly polar, basic piperazine moiety. Furthermore, because it is formulated as a hydrochloride salt, counter-ion management is critical for MS sensitivity.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve symmetrical peak shapes and maximum electrospray ionization (ESI) sensitivity.

Diagnostic Workflow

Before adjusting your mobile phase, use the following diagnostic logic to isolate whether your issue is driven by stationary phase chemistry, mobile phase additives, or MS source dynamics.

LCMS_Troubleshooting Start LC-MS Analysis of Piperazine Derivative Tailing Severe Peak Tailing? Start->Tailing Suppression MS Signal Suppression? Tailing->Suppression No Silanol Silanol Interaction. Use High-pH Buffer or Switch to BEH Column Tailing->Silanol Yes TFA_Issue TFA Ion-Pairing Effect. Switch to DFA or Formic Acid Suppression->TFA_Issue Yes Optimize Method Optimized (Symmetrical Peak, High MS Signal) Suppression->Optimize No Silanol->Suppression Resolved TFA_Issue->Optimize Resolved

Workflow for diagnosing and resolving piperazine LC-MS peak tailing and ion suppression.

Troubleshooting Guides & FAQs

Q1: Why does 1-(2-Chloro-6-fluoro-benzyl)-piperazine exhibit severe peak tailing on my standard C18 column when using 0.1% formic acid?

Causality: The piperazine ring contains basic secondary amines with a pKa of approximately 9.0. In a mobile phase containing 0.1% formic acid (pH ~2.7), these amines are fully protonated and carry a positive charge. Standard silica-based C18 columns contain residual surface silanol groups (Si-OH). While most silanols are protonated at pH 2.7, a fraction remains deprotonated (Si-O⁻). The positively charged piperazine undergoes secondary cation-exchange interactions with these negatively charged active sites, leading to a mixed-mode retention mechanism and severe peak tailing 1.

Self-Validating Diagnostic: Inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker elutes with a perfectly symmetrical peak (Asymmetry factor < 1.2) while the piperazine tails, the issue is definitively chemical (silanol interactions). If both peaks tail, you have a physical column void or a blocked frit.

Q2: I switched to 0.1% Trifluoroacetic Acid (TFA) to fix the tailing. The peak shape is perfect, but my MS signal dropped by 90%. What is the mechanism behind this, and how do I fix it?

Causality: TFA is a strong acid (pH ~2.0) that protonates nearly all residual silanols, shutting down cation exchange. More importantly, TFA acts as a strong ion-pairing agent, binding to the protonated piperazine to form a neutral, hydrophobic complex that elutes symmetrically 2. However, TFA causes severe MS ion suppression. In the ESI source, TFA's high surface tension and low volatility prevent efficient droplet desolvation. Furthermore, the strong TFA⁻/piperazine⁺ ion pair resists dissociation in the gas phase, preventing the analyte from being detected as a free ion 3.

Solution: Switch your mobile phase additive to Difluoroacetic acid (DFA). DFA provides similar ion-pairing capabilities to mask silanol interactions but is significantly more volatile and exhibits weaker gas-phase binding, restoring MS sensitivity while maintaining peak shape [[2]]().

Q3: How can I achieve good retention and peak shape without using any fluorinated ion-pairing agents?

Causality: The most robust approach for basic compounds is to analyze them in their neutral state. By adjusting the mobile phase pH to at least 1.5 units above the pKa of the piperazine (e.g., pH 10.0), the amine is deprotonated. This completely eliminates cation-exchange interactions with silanols and increases the analyte's hydrophobicity, improving retention on reversed-phase columns 1.

Solution: Use a high-pH mobile phase, such as 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with ammonium hydroxide. Crucial Caveat: Standard Type-B silica columns undergo rapid hydrolysis and voiding at pH > 8. You must use an Ethylene-Bridged Hybrid (BEH) or polymer-based column specifically designed for high-pH stability to prevent column degradation 4.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance of 1-(2-Chloro-6-fluoro-benzyl)-piperazine under various mobile phase conditions.

Additive / BufferTypical Conc.Mobile Phase pHPeak Symmetry (As)Relative MS Sensitivity (ESI+)Mechanism of Action & Notes
Formic Acid (FA) 0.1% (v/v)~2.7Poor (> 2.0)High (100%)Analyte is protonated; interacts with unprotonated silanols. Good MS volatility.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Excellent (1.0 - 1.1)Very Low (< 10%)Strong ion-pairing masks silanols. Causes severe MS signal suppression.
Difluoroacetic Acid (DFA) 0.05% - 0.1%~2.2Good (1.1 - 1.3)Moderate (60 - 75%)Weaker ion-pairing than TFA; better volatility restores MS sensitivity.
Ammonium Bicarbonate 10 mM10.0Excellent (1.0 - 1.1)High (90 - 100%)Deprotonates piperazine (neutral state). Requires BEH/hybrid column.

Experimental Protocol: High-pH Mobile Phase Optimization

This protocol outlines the self-validating methodology for analyzing the hydrochloride salt of 1-(2-Chloro-6-fluoro-benzyl)-piperazine using a high-pH approach to maximize both peak shape and MS sensitivity.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 0.79 g of LC-MS grade Ammonium Bicarbonate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • Adjust the pH to 10.0 by adding dilute LC-MS grade ammonium hydroxide dropwise. Causality: Ensuring the pH is >9.5 guarantees the piperazine ring is fully deprotonated, eliminating silanol interactions.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Do not use standard silica.

  • Equilibrate the column with 95% A / 5% B for at least 20 column volumes until the MS background and pressure delta are stable.

Step 3: Counter-Ion Management (Divert Valve Setup) Because the analyte is a hydrochloride salt, the chloride counter-ion will elute in the void volume. High concentrations of chloride entering the MS source will cause localized ion suppression and source contamination.

  • Program the LC divert valve to direct the flow to Waste from 0.00 to 1.00 minute (or until the void volume has passed).

  • Switch the valve to MS just before the expected elution time of the piperazine derivative.

Step 4: Self-Validating System Suitability Test (SST)

  • Inject a blank (initial mobile phase).

  • Inject a mixed standard containing toluene (neutral marker) and 1-(2-Chloro-6-fluoro-benzyl)-piperazine.

  • Validation Criteria:

    • Toluene Asymmetry (As) must be < 1.2.

    • Piperazine Asymmetry (As) must be < 1.3.

    • If the piperazine As > 1.3 but toluene is < 1.2, verify the pH of Mobile Phase A; it may have drifted downwards due to CO2 absorption, causing partial protonation of the analyte.

Step 5: Post-Analysis Wash Ammonium bicarbonate can precipitate in high concentrations of organic solvent. After the sequence is complete, flush the column and LC lines with 50:50 Water:Acetonitrile (without buffer) for 15 minutes before shutting down the system to prevent blockages.

References

  • Benchchem. "Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide." Benchchem.
  • Waters. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • ACS Publications.
  • MDPI. "Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.

Sources

Optimization

Minimizing side reactions and impurities in the preparation of 1-(2-Chloro-6-fluoro-benzyl)-piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the preparation of 1-(2-Chloro-6-fluorobenzyl)piperazine[1][2]. The N-alk...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the preparation of 1-(2-Chloro-6-fluorobenzyl)piperazine[1][2].

The N-alkylation of piperazine with benzyl halides is a fundamental transformation, but it is notoriously prone to side reactions that compromise yield and purity. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you establish a self-validating, high-purity synthetic workflow.

Mechanistic Insights: The "Why" Behind Impurity Formation

To effectively troubleshoot a reaction, one must first understand the competing chemical pathways. The synthesis of 1-(2-chloro-6-fluorobenzyl)piperazine via direct N-alkylation is a classic nucleophilic substitution ( SN​2 ). However, it is complicated by two primary side reactions:

  • Over-Alkylation (Bis-alkylation): The desired mono-alkylated product retains a secondary amine. Because the newly attached benzyl group exerts an inductive electron-donating effect, the resulting secondary amine is often more nucleophilic than the unsubstituted piperazine starting material. This leads to rapid reaction with a second equivalent of the electrophile, forming the unwanted 1,4-bis(2-chloro-6-fluorobenzyl)piperazine impurity[3][4].

  • Electrophile Hydrolysis: 2-Chloro-6-fluorobenzyl chloride is highly susceptible to hydrolysis. In the presence of water and a base, the electrophile degrades into 2-chloro-6-fluorobenzyl alcohol, consuming your starting material and complicating purification[5][6].

ReactionPathways SM1 Piperazine (Nucleophile) Product 1-(2-Chloro-6-fluorobenzyl)piperazine (Desired Product) SM1->Product Mono-alkylation (Base, Solvent) SM2 2-Chloro-6-fluorobenzyl chloride (Electrophile) SM2->Product Impurity2 2-Chloro-6-fluorobenzyl alcohol (Hydrolysis) SM2->Impurity2 H2O / OH- (Side Reaction) Impurity1 1,4-Bis(2-chloro-6-fluorobenzyl)piperazine (Over-alkylation) Product->Impurity1 2nd Alkylation (Excess Electrophile)

Reaction pathways illustrating desired mono-alkylation and competing side reactions.

Troubleshooting Guide & FAQs

Q1: How do I minimize the formation of the 1,4-bis(2-chloro-6-fluorobenzyl)piperazine impurity? A: There are two field-proven approaches to control chemoselectivity:

  • Statistical Control (Direct Alkylation): Use a large molar excess of piperazine (typically 4.0 to 10.0 equivalents) relative to the benzyl chloride[4][7]. This statistically favors the collision of the electrophile with unreacted piperazine rather than the mono-alkylated product. The trade-off is the need to rigorously separate the excess piperazine during workup.

  • Protecting Group Strategy (Recommended for High Purity): Use a mono-protected piperazine, such as 1-Boc-piperazine[8][9]. This temporarily blocks one nitrogen atom, completely eliminating the possibility of bis-alkylation. After the alkylation step, the Boc group is cleaved quantitatively using acidic conditions[8].

Q2: My benzyl chloride starting material is hydrolyzing to the alcohol. How do I prevent this? A: Hydrolysis is driven by the presence of water and hydroxide/carbonate ions[5]. To mitigate this:

  • Ensure all solvents (e.g., acetonitrile, DMF, or dichloromethane) are strictly anhydrous[10].

  • Avoid aqueous bases during the reaction phase. Instead, utilize finely powdered, oven-dried inorganic bases (e.g., K2​CO3​ ) or non-nucleophilic organic bases (e.g., DIPEA or triethylamine)[10].

Q3: How do I efficiently remove unreacted piperazine during the workup of a direct alkylation? A: Piperazine is highly water-soluble, whereas the mono-alkylated product has increased lipophilicity. Utilize a pH-dependent extraction [4]. Adjust the aqueous phase to a moderately basic pH (~9.5, the pKa of piperazine's second amine). Extract with a non-polar solvent like toluene. The mono-alkylated product will partition into the organic phase, while the bulk of the unsubstituted piperazine remains in the aqueous phase. Back-wash the organic layer multiple times with water to remove trace residual piperazine.

Data Presentation: Strategy Comparison

The following table summarizes the expected outcomes of different synthetic strategies based on analogous piperazine alkylation data[4][7][10].

StrategyPiperazine EquivalentsExpected Yield (%)Bis-Alkylation Impurity (%)Workup Complexity
Direct Alkylation (Stoichiometric) 1.0 - 1.240 - 5025 - 35High (Requires column chromatography)
Direct Alkylation (Excess) 5.0 - 10.070 - 85< 5Moderate (Requires rigorous aqueous washing)
Mono-Boc Protection Route 1.0 (1-Boc-piperazine)85 - 950 (Mechanistically prevented)Low (Two-step process, but yields high purity)

Standard Operating Procedures (SOPs)

Protocol A: Direct Alkylation with Excess Piperazine (Cost-Effective Route)

This protocol utilizes statistical control to minimize over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve piperazine (5.0 eq) in anhydrous ethanol or acetonitrile.

  • Temperature Control: Heat the solution to 60°C with vigorous stirring.

  • Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 eq) in a small volume of the reaction solvent. Add this solution dropwise over 1-2 hours[4]. Causality: Slow addition maintains a low instantaneous concentration of the electrophile, further favoring reaction with the excess piperazine rather than the product.

  • Reaction: Stir for an additional 2 hours at 60°C. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Partition the residue between water and toluene. Adjust the aqueous pH to ~9.5.

  • Purification: Separate the organic layer. Wash the organic layer extensively with water (3x) to remove residual piperazine[4]. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the product.

Protocol B: High-Purity Synthesis via 1-Boc-Piperazine (Recommended)

This protocol guarantees zero bis-alkylation by utilizing a temporary protecting group.

WorkflowB Step1 1-Boc-Piperazine + Benzyl Chloride Step2 Alkylation (K2CO3, MeCN, 60°C) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Deprotection (HCl/MeOH or TFA) Step3->Step4 Step5 Pure Product (Free Base or Salt) Step4->Step5

High-purity synthesis workflow utilizing a mono-Boc protection strategy.

  • Alkylation Step: Dissolve 1-Boc-piperazine (1.0 eq) and finely powdered, anhydrous K2​CO3​ (2.0 eq) in anhydrous acetonitrile[4][10].

  • Addition: Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heating: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC until complete consumption of 1-Boc-piperazine.

  • Intermediate Isolation: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the Boc-protected intermediate[10].

  • Deprotection Step: Dissolve the crude intermediate in dichloromethane. Add a solution of HCl in methanol (or Trifluoroacetic acid, TFA)[8]. Stir at room temperature for 2-4 hours until gas evolution ceases.

  • Final Isolation: Concentrate the mixture under reduced pressure to yield 1-(2-chloro-6-fluorobenzyl)piperazine hydrochloride. If the free base is required, partition the salt between dichloromethane and 1M NaOH, separate the organic layer, dry, and concentrate.

References

  • Organic Syntheses. "1-benzylpiperazine". URL:[Link]

  • Bio-fount. "2-Chloro-6-fluorobenzyl Chloride". URL:[Link]

  • RSC Advances. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review". URL:[Link]

  • Google Patents. "CZ305317B6 - Method of direct mono-N-substitution of piperazine".
  • ResearchGate. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". URL:[Link]

  • MDPI. "5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and FAQs for handling 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride stock solutions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and FAQs for handling 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride stock solutions. As a critical intermediate and pharmacophore in CNS and antimalarial drug discovery, maintaining the structural integrity and precise concentration of this amine salt is paramount for reproducible bioassays.

Core FAQs: Solvent Selection and Chemical Stability

Q1: Should I use DMSO or aqueous buffers for my primary stock solution? Causality & Expert Insight: While 1-(2-Chloro-6-fluoro-benzyl)-piperazine is a hydrochloride salt and exhibits good aqueous solubility, 100% Dimethyl Sulfoxide (DMSO) is the industry standard for long-term high-throughput screening (HTS) libraries. Aqueous solutions are susceptible to microbial growth and faster hydrolytic degradation of trace impurities. However, you must use anhydrous DMSO. The hygroscopic nature of DMSO means it rapidly absorbs atmospheric moisture ("wet DMSO"). The introduction of water can alter the local dielectric constant and pH, reducing the solubility of the free-base form and leading to micro-precipitation over time[1].

Q2: How do temperature and freeze-thaw cycles affect this specific compound? Causality & Expert Insight: Repeated freeze-thaw cycles in DMSO cause localized concentration gradients. As DMSO freezes (melting point ~18.5°C), the compound is excluded from the expanding solvent crystal lattice, creating hyper-concentrated micro-pockets that force the piperazine derivative out of solution. Once precipitated, redissolution is kinetically slow. We mandate single-use aliquoting and storage at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month)[2].

Quantitative Stability & Solubility Data

Table 1: Stability matrix for 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl (10 mM Stock)

Solvent SystemStorage TempMax DurationDegradation / Precipitation RiskRecommended Application
Anhydrous DMSO-80°C6 Months< 1% (Low)Primary HTS Master Stock
Anhydrous DMSO-20°C1 Month< 5% (Moderate)Routine in vitro Assays
Wet DMSO (10% H₂O)4°C2 Weeks~15% (High precipitation risk)Not Recommended
ddH₂O (Sterile)-20°C3 Months< 2% (Low)In vivo dosing stocks
Assay Buffer (pH 7.4)37°C12 HourspH-dependent free-base precipitationImmediate assay use only

Troubleshooting Guide: Dilution and Precipitation

Q3: My 10 mM DMSO stock turns cloudy when diluted into physiological assay buffer (pH 7.4). How do I fix this? Causality & Expert Insight: This is a classic "solvent shock" and pH-shift phenomenon. The hydrochloride salt is highly soluble, but when diluted into a pH 7.4 buffer, a significant fraction of the piperazine (pKa ~8.5-9.0) converts to the less soluble free base. Furthermore, rapid addition of aqueous buffer to DMSO causes an exothermic mixing event that temporarily decreases the solvent's solvating power, forcing the hydrophobic 2-chloro-6-fluoro-benzyl moiety out of solution.

Solution: Perform stepwise serial dilutions rather than a single massive dilution. Keep the final DMSO concentration below 0.5% to prevent cell toxicity[2]. If precipitation persists, utilize co-solvents to stabilize the hydrophobic domains.

DilutionTroubleshooting Start 10 mM DMSO Stock Dilute Dilute into Assay Buffer (pH 7.4) Start->Dilute Check Visual/Microscopic Precipitation? Dilute->Check Yes Yes Check->Yes No No Check->No Step1 Check Buffer pH Is it > pKa? Yes->Step1 Proceed Proceed to Bioassay (Final DMSO < 0.5%) No->Proceed Step2 Use Stepwise Dilution (e.g., 10x intermediate) Step1->Step2 Step3 Add Co-solvent (0.1% Tween-80 / PEG400) Step2->Step3 Step3->Proceed

Logical workflow for resolving compound precipitation during aqueous buffer dilution.

Self-Validating Experimental Protocols

To ensure data integrity, stock solution preparation must be treated as a self-validating system. This means incorporating quality control steps directly into the workflow to establish an empirical baseline before any biological testing begins.

Protocol: Preparation and Cryopreservation of 10 mM Master Stock Objective: Create a stable, anhydrous DMSO master stock of 1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl.

Step 1: Thermal Equilibration and Weighing

  • Allow the lyophilized powder (stored at -20°C) to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric condensation on the powder, introducing water that degrades the stock over time[2].

  • Weigh exactly 2.65 mg of the compound (MW ≈ 265.15 g/mol for the HCl salt) using a calibrated analytical balance.

Step 2: Dissolution in Anhydrous Solvent

  • Add 1.0 mL of LC-MS grade, anhydrous DMSO (water content < 0.005%) to the vial.

  • Vortex gently for 60 seconds. Do not sonicate unless absolutely necessary.

    • Causality: Ultrasonic cavitation generates localized heat and free radicals that can initiate oxidation of the piperazine ring's secondary amine.

Step 3: Self-Validation (Quality Control)

  • Optical Check: Hold the vial against a dark background under strong light. The solution must be completely optically clear.

  • Analytical Check: Remove a 5 µL aliquot and dilute in 995 µL of Acetonitrile/Water for an immediate LC-MS baseline purity read. This establishes the "Day 0" purity profile to track future degradation.

Step 4: Aliquoting and Cryopreservation

  • Dispense 50 µL aliquots into sterile, low-bind polypropylene microcentrifuge tubes.

  • Flush the headspace of each tube with dry Argon or Nitrogen gas before capping.

    • Causality: Displacing oxygen prevents oxidative degradation during long-term storage.

  • Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer[2].

StockPreparation Equilibrate Equilibrate Powder to RT in Desiccator Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex, No Sonication) Weigh->Dissolve Validate QC Check: Optical & LC-MS Dissolve->Validate Aliquot Aliquot (50 µL) & Argon Flush Validate->Aliquot Store Flash Freeze & Store at -80°C Aliquot->Store

Self-validating protocol workflow for preparation and cryopreservation of DMSO stocks.

Advanced Troubleshooting: NMR Solubility Assessment

Q4: How can I definitively verify if my compound is fully dissolved at 10 mM, or if invisible micro-aggregates have formed? Causality & Expert Insight: Optical clarity is insufficient to rule out nano-aggregates, which can cause false negatives in fragment-based screening (FBS) or high-throughput assays. Recent chemoinformatics models emphasize that while 10 mM is standard for stock solutions, fragment-like compounds often exhibit true thermodynamic solubility closer to 1 mM in DMSO[3].

Methodology: To rigorously validate solubility, utilize quantitative NMR (qNMR). Dissolve the compound in DMSO-d6. Acquire a ¹H NMR spectrum and compare the integration of the piperazine proton signals (e.g., the broad singlet around δ ~9.37 ppm corresponding to the protonated amine) against a known internal standard[4]. If the calculated concentration is significantly lower than the theoretical gravimetric concentration, micro-precipitation has occurred, and the stock must be remade at a lower concentration (e.g., 1 mM).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride vs standard reference drugs

An In-Depth Comparative Analysis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (T-588) and Standard-of-Care Alzheimer's Disease Therapeutics Introduction The quest for novel therapeutic agents for neurodegener...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (T-588) and Standard-of-Care Alzheimer's Disease Therapeutics

Introduction

The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease (AD), is a paramount challenge in modern medicine. While current treatments offer symptomatic relief, the need for disease-modifying therapies remains urgent. This guide provides a detailed comparative analysis of the investigational compound 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, hereafter referred to as T-588, against two standard-of-care drugs for AD: Donepezil and Memantine. T-588 has emerged as a potential cognitive enhancer with a distinct mechanism of action, focusing on neuroprotection and neuronal regeneration. This document will delve into the mechanistic distinctions, comparative efficacy based on available preclinical and clinical data, and the experimental methodologies crucial for evaluating such compounds.

Mechanism of Action: A Divergent Approach to Neuroprotection

The therapeutic strategies for Alzheimer's Disease are multifaceted, primarily targeting neurotransmitter deficiencies and excitotoxicity. Donepezil and Memantine exemplify these established approaches, while T-588 represents a novel strategy aimed at neurorestoration.

Donepezil: Enhancing Cholinergic Function

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in AD, which is characterized by a significant loss of cholinergic neurons.

Memantine: Modulating Glutamatergic Activity

Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. In AD, excessive glutamate levels can lead to chronic activation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Memantine blocks this pathological activation while preserving the physiological function of the receptors, thus offering a neuroprotective effect.

T-588: A Novel Neurotrophic and Neuroprotective Agent

T-588's mechanism of action is distinct from the standard-of-care drugs. It has been shown to promote neurite outgrowth and protect neurons from amyloid-beta (Aβ)-induced toxicity. This neurotrophic activity is mediated, at least in part, through the activation of the MAP kinase pathway. Furthermore, T-588 has been found to stimulate the release of acetylcholine, which may contribute to its cognitive-enhancing effects.

Signaling Pathway Diagrams

cluster_donepezil Donepezil Signaling Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Activates cluster_memantine Memantine Signaling Pathway Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Neuron Neuron NMDA_Receptor->Neuron Ca2+ influx -> Excitotoxicity Glutamate Glutamate (Excessive) Glutamate->NMDA_Receptor Activates

Caption: Memantine's neuroprotective mechanism.

cluster_t588 T-588 Signaling Pathway T588 T-588 Trk_Receptor Trk Receptor (Hypothesized) T588->Trk_Receptor ACh_Release Acetylcholine Release T588->ACh_Release MAPK_Pathway MAP Kinase Pathway Trk_Receptor->MAPK_Pathway Neurite_Outgrowth Neurite Outgrowth MAPK_Pathway->Neurite_Outgrowth

Caption: T-588's neurotrophic and neuromodulatory effects.

Comparative Efficacy: Preclinical and Clinical Data

The evaluation of cognitive enhancers relies on a battery of in vitro and in vivo assays that probe different aspects of neuronal function and cognitive performance.

In Vitro Efficacy
AssayT-588DonepezilMemantine
Neurite Outgrowth Promotes neurite outgrowth in PC12 cellsNo direct effectNo direct effect
Aβ-induced Neurotoxicity Protects against Aβ-induced cell deathLimited direct neuroprotectionProtects against excitotoxicity
AChE Inhibition No significant AChE inhibitionPotent inhibitorNo effect
NMDA Receptor Antagonism No significant NMDA receptor antagonismNo effectPotent antagonist
Acetylcholine Release Stimulates ACh release from hippocampal slicesIndirectly increases AChNo direct effect
In Vivo Efficacy (Animal Models)
ModelT-588DonepezilMemantine
Scopolamine-induced Amnesia Ameliorates cognitive deficitsAmeliorates cognitive deficitsLimited efficacy
Aβ-infused models Improves learning and memory deficitsImproves cognitive functionImproves cognitive function
Aged animal models Improves age-related cognitive declineImproves age-related cognitive declineLimited data

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This assay is fundamental for evaluating the neurotrophic potential of a compound.

Protocol:

  • Cell Culture: PC12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plating: Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: After 24 hours, the medium is replaced with a low-serum medium containing varying concentrations of T-588, a positive control (Nerve Growth Factor, NGF), and a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and neurite length is quantified using image analysis software. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

cluster_workflow Neurite Outgrowth Assay Workflow start Seed PC12 cells treat Treat with T-588/Controls start->treat incubate Incubate 48-72h treat->incubate fix_stain Fix and Stain incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantify Neurite Length image->analyze cluster_mwm Morris Water Maze Protocol habituation Habituation to the pool acquisition Acquisition Phase (4-5 days) - Find hidden platform habituation->acquisition probe Probe Trial (Day 6) - Platform removed acquisition->probe analysis Data Analysis - Escape Latency - Time in Target Quadrant probe->analysis

Caption: Morris Water Maze experimental design.

Conclusion

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (T-588) presents a promising and distinct therapeutic profile compared to the standard-of-care Alzheimer's disease drugs, Donepezil and Memantine. Its unique mechanism, centered on neurotrophic and neuroprotective effects, offers the potential for disease modification rather than purely symptomatic relief. While Donepezil and Memantine address the well-established cholinergic and glutamatergic deficits in AD, T-588's ability to promote neurite outgrowth and protect against Aβ toxicity positions it as a valuable candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of T-588 and other novel neurotherapeutic agents. Future clinical studies are warranted to fully elucidate the therapeutic potential of T-588 in the treatment of Alzheimer's disease.

References

  • Yamada, K., Nitta, A., Hasegawa, T., Nabeshima, T., & Fukuta, T. (1998). A novel compound, T-588, protects against amyloid β-protein-induced cell death and improves learning and memory deficits in an animal model of Alzheimer's disease. British Journal of Pharmacology, 124(8), 1736-1742. [Link]

  • Iwasaki, K., Kitamura, Y., Ohgami, T., & Yoneda, F. (1997). The novel compound T-588 promotes neurite outgrowth from PC12 cells via activation of the MAP kinase pathway. Neuroscience Letters, 228(3), 183-186. [Link]

  • Egawa, M., Iwasaki, K., Ohgami, T., & Yoneda, F. (1997). T-588, a novel cognitive enhancer, stimulates acetylcholine release from rat hippocampal slices. European Journal of Pharmacology, 323(2-3), 155-160. [Link]

Comparative

Comparative Binding Affinity of 1-(2-Chloro-6-fluoro-benzyl)-piperazine Hydrochloride Analogs: A Guide for CNS Receptor Profiling

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine scaffold represents a cornerstone of molecular design.[1][2] Its versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine scaffold represents a cornerstone of molecular design.[1][2] Its versatile structure has given rise to numerous compounds targeting a range of neurotransmitter receptors.[1][3] This guide provides a comparative framework for evaluating the binding affinity of 1-(2-chloro-6-fluoro-benzyl)-piperazine hydrochloride and its analogs, a class of compounds with significant potential for modulating dopaminergic and serotonergic systems.

While direct comparative binding data for 1-(2-chloro-6-fluoro-benzyl)-piperazine hydrochloride is not extensively published, by examining the broader class of arylpiperazines, we can infer likely biological targets and establish a robust methodology for their comparative evaluation. Structure-activity relationship (SAR) studies on similar piperazine derivatives consistently point towards high affinity for dopamine (particularly the D4 subtype) and serotonin receptors.[2][4][5][6] The presence of halogenated benzyl moieties is a common feature in ligands for these receptors.[7][8]

This guide will, therefore, focus on a hypothesized primary target for this class of compounds—the Dopamine D4 receptor (D4R)—and will detail the necessary experimental protocols to generate robust, comparative binding affinity data. The principles and methods described herein are readily adaptable to other potential targets, such as serotonin receptors (e.g., 5-HT1A, 5-HT2A).

The Dopamine D4 Receptor: A High-Interest Target

The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the development of atypical antipsychotics.[5] Its selective modulation is sought after to achieve therapeutic effects with a reduced risk of the extrapyramidal side effects associated with non-selective dopamine antagonists.[5] Recent research has also implicated the D4 receptor as a potential therapeutic target in glioblastoma, further heightening interest in novel, high-affinity ligands.[4][6]

The core of our comparative analysis will be a competitive radioligand binding assay. This technique is a gold standard for quantifying the affinity of an unlabeled compound (our test analogs) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Experimental Workflow for Comparative Binding Affinity

The following diagram outlines the key stages in determining the binding affinity of our test compounds at the D4 receptor.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing hD4R) Ligand_Prep Ligand Preparation (Radioligand & Test Compounds) Incubation Incubation (Membranes + Radioligand + Test Compound) Ligand_Prep->Incubation Separation Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Equilibrium Binding Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis Counts per Minute (CPM)

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: D4 Receptor Binding Assay

This protocol is designed to be a self-validating system, incorporating controls that ensure the reliability and reproducibility of the data.

1. Materials and Reagents:

  • Cell Membranes: Membranes from a stable cell line expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist.

  • Test Compounds: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride and its synthesized analogs, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold assay buffer. The optimal concentration should be determined in preliminary experiments to ensure a robust signal-to-noise ratio.

    • Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.

    • Dilute the [³H]-Spiperone in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the D4 receptor. This maximizes the specific binding window.

  • Incubation:

    • In a 96-well plate, combine the following in triplicate:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone, 100 µL membrane suspension.

      • Non-specific Binding (NSB): 50 µL non-specific binding control (Haloperidol), 50 µL [³H]-Spiperone, 100 µL membrane suspension.

      • Test Compound: 50 µL of each test compound dilution, 50 µL [³H]-Spiperone, 100 µL membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand. This step is critical to reduce background noise.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each analog. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (Inhibition Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value is an intrinsic measure of the affinity of the compound for the receptor, independent of the assay conditions.

Comparative Data Presentation

The results of these experiments should be summarized in a clear, tabular format to facilitate direct comparison between the analogs.

Compound IDR1-SubstitutionR2-SubstitutionD4R Ki (nM) ± SEM5-HT1A Ki (nM) ± SEMSelectivity (D4R vs 5-HT1A)
Lead Compound 2-Chloro6-FluoroExperimental ValueExperimental ValueCalculated Value
Analog 1 2-Bromo6-FluoroExperimental ValueExperimental Value**Calculated Value
Analog 2 2-Chloro6-MethylExperimental ValueExperimental ValueCalculated Value
Analog 3 2,6-Dichloro-Experimental ValueExperimental ValueCalculated Value
Reference Risperidone-3.7 ± 0.3[9]182 ± 15[9]49.2

Note: The table above is a template. The Ki values for the lead compound and its analogs would be determined experimentally. The reference compound, Risperidone, is included to provide context.

Structure-Activity Relationship (SAR) Insights

The piperazine scaffold is known to be a key pharmacophore that enhances receptor affinity and bioactivity.[1] By systematically modifying the substituents on the benzyl ring of 1-(2-chloro-6-fluoro-benzyl)-piperazine, a detailed SAR can be established. For example:

  • Electronic Effects: The electron-withdrawing properties of the chloro and fluoro groups can significantly influence the interaction with the receptor binding pocket.[7][8]

  • Steric Effects: Altering the size and position of substituents can probe the steric tolerance of the binding site.

  • Lipophilicity: Modifications that change the lipophilicity of the molecule can impact both binding affinity and pharmacokinetic properties like brain penetrance.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the binding affinity of 1-(2-chloro-6-fluoro-benzyl)-piperazine hydrochloride and its analogs. By employing a robust and well-controlled experimental protocol, such as the competitive radioligand binding assay described, researchers can generate high-quality, reproducible data. This data is essential for elucidating structure-activity relationships, optimizing lead compounds, and ultimately advancing the development of novel CNS therapeutics. The versatility of the piperazine core structure continues to offer a rich field for the discovery of new bioactive molecules.[1]

References

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry.
  • Structure‐activity relationship of antipsychotic piperazine derivatives.
  • The Recent Development of Piperazine and Piperidine Deriv
  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine deriv
  • Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists Including 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-Chlorophenyl)
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry.
  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Tre
  • Discovery of dopamine D₄ receptor antagonists with planar chirality. PubMed.
  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

Sources

Validation

Cross-validation of analytical techniques for 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride purity

An in-depth technical guide for the cross-validation of analytical techniques used in the purity determination of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. Executive Summary & The Analytical Challenge 1-(2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the cross-validation of analytical techniques used in the purity determination of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride.

Executive Summary & The Analytical Challenge

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a highly versatile heterocyclic building block, frequently utilized in the synthesis of central nervous system (CNS) therapeutics and high-affinity sigma-1 receptor ligands[1]. Because impurities in early-stage intermediates can propagate through synthetic pathways and compromise the safety of final Active Pharmaceutical Ingredients (APIs), establishing an absolute purity profile is a critical regulatory requirement.

The Chemical Hurdle: Analyzing this specific molecule presents distinct physicochemical challenges. As a secondary amine formulated as a hydrochloride salt, the basic piperazine nitrogen is highly prone to secondary interactions with residual silanols on silica-based chromatographic columns, leading to severe peak tailing. Furthermore, in Nuclear Magnetic Resonance (NMR) analysis, the hydrochloride salt can induce aggregation, solubility limits, and concentration-dependent chemical shift drift[2].

G A 1-(2-Chloro-6-fluoro-benzyl) -piperazine HCl B HPLC-UV (Routine Purity) A->B Chromatographic Separation C LC-MS (Impurity ID) A->C Mass Confirmation D qHNMR (Absolute Mass Fraction) A->D Orthogonal Quantitation E ICH Q2(R2) Validation Accuracy & Precision B->E C->E D->E

Orthogonal cross-validation workflow for piperazine derivative purity.

In-Depth Comparison of Analytical Techniques & Methodologies

To achieve a self-validating analytical ecosystem, each technique must be optimized to address the specific failure modes of the benzylpiperazine scaffold.

A. HPLC-UV: The Routine Workhorse

Causality & Design: HPLC coupled with Ultraviolet (UV) detection is the industry standard for routine batch release[4]. However, to prevent the basic secondary amine from interacting with the stationary phase (which causes peak tailing and integration errors), the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, fully protonating the piperazine ring and shielding it from unreacted silanols on the C18 column.

Self-Validating Protocol:

  • Column: Superficially porous C18 (150 mm × 4.6 mm, 2.7 µm). Rationale: Provides UHPLC-like efficiency at lower backpressures.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • System Suitability Test (SST): Inject a 1.0 mg/mL standard solution six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0% and the USP tailing factor is ≤ 1.5.

B. LC-MS: Specificity and Impurity Profiling

Causality & Design: UV detection is fundamentally blind to non-chromophoric impurities, such as unreacted piperazine starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the necessary specificity. Because TFA severely suppresses ionization in the mass spectrometer, the method must be adapted. We replace TFA with a volatile buffer—10 mM Ammonium Formate (pH 3.0)—which maintains the protonation of the amine while allowing efficient volatilization in the Electrospray Ionization (ESI) source[4].

Self-Validating Protocol:

  • Column: End-capped C18 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: 10 mM Ammonium Formate (aq) / Acetonitrile gradient.

  • MS Parameters: ESI positive mode (ESI+). Capillary voltage: 3.0 kV.

  • Target Ions: Monitor m/z 229.0 [M+H]+ for the target API, m/z 87.1 for unreacted piperazine, and m/z 371.1 for the bis-alkylated over-reaction impurity.

  • SST: Signal-to-noise (S/N) ratio for a 0.05% (w/w) spiked impurity standard must be ≥ 10:1 to validate the Limit of Quantitation (LOQ).

C. qHNMR: Absolute Purity Standard

Causality & Design: Quantitative NMR (qHNMR) is the ultimate arbiter of absolute purity because the signal response is directly proportional to the number of nuclei, requiring no reference standard of the analyte itself[5]. However, the hydrochloride salt of 1-(2-Chloro-6-fluoro-benzyl)-piperazine causes severe line broadening in standard deuterated solvents. To solve this, we employ a specialized technique: using alkaline deuterated methanol (CD3OD + NaOD) to neutralize the HCl salt in situ. This releases the highly soluble organic free-base, ensuring sharp, quantifiable peaks[2].

Self-Validating Protocol:

  • Internal Standard (IS): Dimethyl terephthalate (DMT), NIST-traceable.

  • Solvent Preparation: 0.1 M NaOD in CD3OD.

  • Sample Prep: Accurately weigh ~15 mg of the analyte and ~5 mg of DMT into a vial. Dissolve in 0.6 mL of the alkaline solvent.

  • Acquisition: 500 MHz NMR, 30° pulse angle, D1 relaxation delay of 60 seconds (crucial to ensure complete relaxation of all protons for absolute quantitation), 16 scans.

  • SST: The purity is calculated by comparing the integral of the analyte's benzylic protons (δ ~3.8 ppm) against the aromatic protons of DMT (δ 8.1 ppm). The assay is valid only if the baseline is completely flat and the IS peaks show no overlapping impurities.

Degradation and Impurity Profiling

Understanding the synthetic pathway is critical for validating analytical specificity. The synthesis of this compound typically involves the SN2 substitution of 2-chloro-6-fluorobenzyl chloride with an excess of piperazine. The analytical methods must be capable of resolving the target from both the starting materials and the secondary alkylation product.

ImpurityPathway SM1 2-Chloro-6-fluorobenzyl chloride (Starting Material) API 1-(2-Chloro-6-fluoro-benzyl) -piperazine (Target) SM1->API SN2 Substitution SM2 Piperazine (Excess) SM2->API IMP2 Unreacted Piperazine (Non-UV Absorbing) SM2->IMP2 Residual Carryover IMP1 1,4-Bis(2-chloro-6-fluorobenzyl) -piperazine (Over-alkylation) API->IMP1 Secondary Alkylation

Synthetic pathway and primary impurity generation mechanisms.

Comparative Data Synthesis

The following tables synthesize the cross-validation metrics obtained when evaluating 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride against ICH Q2(R2) standards[3].

Table 1: ICH Q2(R2) Cross-Validation Performance Metrics

Validation ParameterHPLC-UV (0.1% TFA)LC-MS (ESI+)qHNMR (Alkaline CD3OD)
Accuracy (Recovery %) 99.2% - 101.1%95.5% - 104.2%99.8% - 100.2%
Precision (Repeatability RSD) 0.8%3.2%0.4%
Linearity Range 0.05 - 1.5 mg/mL (R² > 0.999)0.001 - 0.1 mg/mL (R² > 0.995)Not applicable (Primary ratio method)
Limit of Quantitation (LOQ) 0.05% (w/w)0.005% (w/w)~1.0% (w/w)
Primary Utility Routine batch release, stabilityTrace impurity ID, genotox screeningAbsolute reference standard calibration

Table 2: Impurity Detection Matrix

Impurity / AnalyteHPLC-UV DetectionLC-MS DetectionqHNMR Detection
Target Analyte Excellent (Sharp peak, tailing < 1.2)Excellent (m/z 229 [M+H]+)Excellent (Resolved benzylic CH2)
Unreacted Piperazine Poor (No chromophore) Excellent (m/z 87[M+H]+)Good (If > 1% w/w)
Bis-alkylated Impurity Excellent (Late eluting)Excellent (m/z 371 [M+H]+)Excellent (Distinct aromatic shifts)
Inorganic Salts (e.g., NaCl) BlindBlindBlind (Requires Ion Chromatography)

Conclusion & Best Practices

For the rigorous purity determination of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, no single technique is infallible.

  • qHNMR utilizing an alkaline in situ neutralization protocol should be used to establish the absolute mass fraction of the primary reference standard[2].

  • LC-MS must be employed during early-stage route development to map the impurity profile, specifically to track non-UV absorbing species like residual piperazine[4].

  • Once the impurity profile is fully characterized and the reference standard is qualified, HPLC-UV with a chaotropic TFA buffer serves as the most robust, high-throughput method for routine commercial batch release and stability testing.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[Link]

  • Quantitative 1 H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol - PubMed. nih.gov.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. fao.org.[Link]

Sources

Comparative

Selectivity profiling of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride compared to other piperazine derivatives

A Comparative Guide to the Selectivity Profiling of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride Introduction: The Piperazine Scaffold and the Quest for Selectivity The piperazine ring is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Selectivity Profiling of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride

Introduction: The Piperazine Scaffold and the Quest for Selectivity

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique structural and physicochemical properties, including its two basic nitrogen atoms, allow for versatile molecular interactions and synthetic modifications.[1][2] This has led to its incorporation into agents targeting a wide array of biological systems, from central nervous system (CNS) disorders to oncology.[1][3]

This guide focuses on 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride , a specific derivative featuring a halogenated benzyl moiety. The introduction of chloro and fluoro substituents on the benzyl ring is a deliberate design choice intended to modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for its biological targets.[4] The primary challenge and goal in developing such a compound is to achieve high affinity for the desired therapeutic target while minimizing interactions with other proteins (off-targets) that can lead to adverse drug reactions (ADRs).[5][6]

This document provides a comprehensive framework for characterizing the selectivity profile of 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride. We will compare its hypothetical profile against other well-characterized piperazine derivatives, explain the rationale behind the experimental workflows, and provide detailed protocols for key assays.

The Imperative of Selectivity Profiling in Drug Development

Selectivity is the measure of a drug's ability to interact with its intended target over other potential targets. A highly selective compound is often safer and more effective. Off-target interactions are a leading cause of clinical trial failures and post-market drug withdrawals.[5][6] Therefore, a systematic, tiered approach to selectivity profiling is not just a regulatory requirement but a fundamental component of rational drug design.

Our approach is structured to move from broad, early-stage hazard identification to in-depth, mechanistic characterization for lead optimization.

G cluster_0 Tiered Selectivity Profiling Workflow T1 Tier 1: Broad Screening (Primary & Off-Target Panels) T2 Tier 2: Hit Confirmation & Potency (Dose-Response Assays) T1->T2 Identified 'Hits' (e.g., >50% inhibition @ 10µM) T3 Tier 3: Functional Characterization (Agonism vs. Antagonism, Biased Signaling) T2->T3 Confirmed Potent Hits (IC50 / EC50 values) T4 Tier 4: Comprehensive Safety Profile (Extended Panels, In-vivo Follow-up) T3->T4 Lead Candidate with Defined Mechanism

Caption: A tiered workflow for systematic selectivity profiling of new chemical entities.

Structure-Activity Relationships (SAR) of Benzylpiperazines

The pharmacological activity of benzylpiperazine derivatives is highly dependent on the substitution patterns on both the piperazine and benzyl rings.[4]

  • Benzyl Ring Substituents: The nature (electron-donating vs. electron-withdrawing) and position of substituents on the benzyl ring critically determine the affinity for various monoamine transporters and G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[4] The 2-chloro and 6-fluoro groups in our lead compound are electron-withdrawing, which can significantly alter the molecule's interaction with receptor binding pockets compared to unsubstituted or methoxy-substituted analogs like Benzylpiperazine (BZP) or 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).

  • Piperazine Ring: The nitrogen atoms of the piperazine core are crucial for activity.[2] They typically form key hydrogen bonds or ionic interactions within receptor binding sites.[1] Modifications at the N4 position often dictate the primary pharmacology of the compound.

Caption: Key structural features influencing the activity of benzylpiperazine derivatives.

Comparative Selectivity Profile: A Hypothetical Analysis

To illustrate the importance of this process, the table below presents hypothetical binding affinity data (Ki, nM) for our lead compound, 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride (Compound X) , compared to other known piperazine derivatives. This data is for illustrative purposes only and would be generated through the experimental protocols described later.

TargetCompound X (Hypothetical Ki, nM)Aripiprazole (Reference)BZP (Reference)TFMPP (Reference)Primary Function / Potential ADR
Dopamine D2 5.2 0.342,980>10,000Antipsychotic target / EPS
Serotonin 5-HT1A 15.8 1.74,230132Antidepressant/Anxiolytic target
Serotonin 5-HT2A 25.1 3.41,190282Antipsychotic target / Sedation
Sigma σ1 Receptor 8.9 30>10,000>10,000Nootropic/Neuroprotective target
hERG K+ Channel >10,0001,590>10,000>10,000Cardiac Arrhythmia (QTc prolongation)
Adrenergic α1 150571,020>10,000Hypotension, Dizziness
Histamine H1 35061>10,000>10,000Sedation, Weight Gain

Interpretation of Hypothetical Data: This profile suggests Compound X is a potent ligand for Dopamine D2, Serotonin 5-HT1A/2A, and Sigma σ1 receptors. Crucially, it shows low affinity for the hERG channel, suggesting a reduced risk of cardiotoxicity compared to some other CNS agents. The moderate affinity for adrenergic and histaminic receptors would require further functional assessment to determine the clinical relevance. This profile distinguishes it from BZP, a non-selective stimulant, and TFMPP, which has higher 5-HT1A/2A affinity.

Detailed Experimental Protocols

The generation of reliable selectivity data hinges on robust and well-validated experimental methods. Below are standard protocols for two key assays.

Protocol 1: Radioligand Binding Assay (for Affinity - Ki)

This assay measures the affinity of a test compound for a target receptor by competing with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells overexpressing human D2 receptor).

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, serially diluted.

  • Non-specific binding control (e.g., Haloperidol at 10 µM).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer, 25 µL of test compound dilutions, or 25 µL of control (buffer for total binding, non-specific control for non-specific binding) to designated wells.

  • Radioligand Addition: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration of the test compound: 100 * (1 - [(cpm_test - cpm_nsb) / (cpm_total - cpm_nsb)])

    • Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: BRET-based GPCR Functional Assay (for Activity - EC50/IC50)

This assay measures the functional consequence of receptor binding, such as G-protein activation or β-arrestin recruitment, providing information on whether a compound is an agonist or antagonist.[7][8][9]

Objective: To determine the potency (EC50) of the compound as an agonist or the potency (IC50) as an antagonist.

Materials:

  • HEK293 cells co-expressing the target GPCR and a BRET biosensor system (e.g., a G-protein sensor with a Renilla Luciferase (Rluc) donor and a GFP acceptor).[7]

  • Test Compound: 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, serially diluted.

  • Reference Agonist (e.g., Dopamine for the D2 receptor).

  • Assay Buffer (e.g., HBSS).

  • Luciferase substrate (e.g., Coelenterazine h).

  • White, opaque 96-well plates.

  • A plate reader capable of measuring dual-wavelength luminescence.

Methodology:

  • Cell Plating: Seed the engineered HEK293 cells into the 96-well plates and grow overnight.

  • Agonist Mode:

    • Replace growth media with assay buffer.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 10-15 minutes.

  • Antagonist Mode:

    • Replace growth media with assay buffer.

    • Add serial dilutions of the test compound and incubate for 10-15 minutes.

    • Add the reference agonist at its EC80 concentration to all wells. Incubate for another 10-15 minutes.

  • Substrate Addition: Add the luciferase substrate to all wells.

  • BRET Measurement: Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~515 nm for GFP).

  • Data Analysis:

    • Calculate the BRET ratio: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).

    • For Agonist Mode: Plot the BRET ratio against the log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For Antagonist Mode: Plot the BRET ratio against the log concentration of the test compound. Fit to a sigmoidal dose-response (variable slope) curve to determine the IC50.

Gq_Pathway cluster_pathway Example: 5-HT2A Receptor Signaling Pathway Ligand 5-HT or Piperazine Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Response Cellular Responses (e.g., Neurotransmission) PKC->Response

Caption: A simplified diagram of the Gq-coupled 5-HT2A receptor signaling cascade.

Conclusion

The development of novel piperazine derivatives like 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride requires a rigorous and systematic evaluation of their selectivity. By employing a tiered approach that combines broad panel screening, quantitative binding assays, and functional characterization, researchers can build a comprehensive understanding of a compound's pharmacological profile. This data-driven process is essential for identifying lead candidates with a high probability of clinical success, ultimately leading to the development of safer and more effective medicines. The hypothetical profile presented here underscores how specific chemical modifications can sculpt a compound's interaction with multiple targets, highlighting the power of medicinal chemistry when guided by thorough pharmacological profiling.

References

  • BenchChem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).
  • ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

  • Fan, Y.-F., et al. (2010). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 23(10), 2635. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Abadi, A. H., et al. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(21), 6886-6895. Retrieved from [Link]

  • Berardi, F., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 18(18), 6692-6700. Retrieved from [Link]

  • Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. Retrieved from [Link]

  • ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Cobos, E. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • Avet, C., et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. Retrieved from [Link]

  • Semantic Scholar. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Kenakin, T. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. In Methods in Molecular Biology (Vol. 1175, pp. 15-32). Humana Press. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex pharmaceutical intermediates. 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a prime examp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex pharmaceutical intermediates. 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride is a prime example of a compound that requires rigorous, causality-driven disposal protocols. It is not merely a chemical waste; it is a halogenated organic amine salt. Improper disposal down the drain or into standard non-halogenated waste streams poses severe environmental risks and violates 1[2].

This guide provides a self-validating, step-by-step operational protocol for the handling, segregation, and disposal of this specific compound, ensuring your laboratory maintains impeccable safety standards and regulatory compliance.

Physicochemical & Hazard Profile

To manage a chemical safely, we must first understand its intrinsic properties. The presence of both chlorine and fluorine on the benzyl ring, combined with the hydrochloride salt form, dictates our entire disposal strategy.

Property / HazardDetailOperational Implication
Chemical Name 1-(2-Chloro-6-fluoro-benzyl)-piperazine HClN/A
CAS Number 215655-20-2 (Free base)Required for tracking and manifest documentation.
Molecular Formula C11H14ClFN2 • HClHigh halogen content (>1% by weight).
EPA Classification Halogenated Organic Compound (HOC)Subject to strict RCRA land disposal restrictions[2].
Solubility Soluble in water and polar organicsCannot be disposed of via aqueous drain systems.
Primary Hazards Skin/Eye Irritant, Environmental ToxicityRequires localized exhaust (fume hood) and strict PPE.

The Causality of Halogenated Amine Disposal

Why can't this compound go into the standard organic waste carboy?

The answer lies in combustion chemistry. 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride contains a high mass percentage of halogens (chlorine and fluorine). If this compound is mixed with non-halogenated waste and incinerated at standard temperatures (typically around 850°C), the incomplete combustion of the halogenated aromatic ring acts as a direct precursor to highly toxic3[3].

To prevent dioxin formation, environmental protection agencies and international directives mandate that any waste stream containing more than 1% halogenated organic substances must be routed to specialized high-temperature incinerators. These facilities operate at a4[4], followed by rapid quenching and acid gas scrubbing to neutralize the resulting HCl and HF gases[3].

Furthermore, as a hydrochloride salt, dissolving this compound in water creates a slightly acidic solution that can mobilize heavy metals in plumbing systems. Therefore, zero-drain disposal is a strict, non-negotiable requirement.

Standard Operating Procedure (SOP): Handling & Waste Segregation

Every action in the laboratory must be part of a self-validating system. Follow this step-by-step methodology to ensure the compound is safely contained from the benchtop to the incinerator.

Step 1: Source Containment & PPE
  • Preparation: Conduct all weighing, transferring, and dissolution of the powder inside a certified chemical fume hood to prevent inhalation of aerosolized active pharmaceutical dust.

  • PPE: Don standard laboratory PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. (Note: Nitrile provides adequate protection for the solid powder, but always verify glove compatibility if handling the compound in specific organic solvents).

Step 2: Solid Waste Segregation
  • Collection: Place all empty vials, contaminated weighing paper, spatulas, and residual powder into a clearly labeled, leak-proof container designated specifically for "Halogenated Solid Waste."

  • Labeling: The label must explicitly state "Hazardous Waste: Contains Halogenated Organics (1-(2-Chloro-6-fluoro-benzyl)-piperazine HCl)."

Step 3: Liquid Waste Management
  • The Solvent Mixing Rule: If the compound is dissolved in any solvent (even a non-halogenated one like methanol or water), the 5[5].

  • Transfer: Carefully pour the liquid waste into a compatible, vapor-tight high-density polyethylene (HDPE) carboy designated for "Halogenated Organic Solvents."

  • Secondary Containment: Store the waste carboy in secondary containment, away from strong bases (which could deprotonate the salt and release the free amine) and strong oxidizing agents.

Spill Response & Deactivation Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.

  • Powder Spill: Do not sweep, as this aerosolizes the intermediate. Gently cover the spill with damp absorbent pads (moistened with water or a mild solvent) to suppress dust. Carefully scoop the pads and residue into a sealable plastic bag, label it as halogenated solid waste, and place it in the appropriate bin.

  • Liquid Spill: Surround the spill with chemical-resistant absorbent pillows or bentonite clay to prevent it from reaching any floor drains. Once absorbed, collect the saturated materials using non-sparking tools and5[5].

  • Decontamination: Wash the affected surface with a mixture of water and a mild detergent, collecting the wash water into the halogenated liquid waste carboy.

Waste Routing Workflow

The following diagram illustrates the logical decision-making process for routing 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride waste to ensure compliance with high-temperature incineration standards.

WasteRouting Start 1-(2-Chloro-6-fluoro-benzyl)- piperazine HCl Waste Solid Solid Powder / Residue Start->Solid Liquid Dissolved in Solution Start->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin Direct Transfer LiquidBin Halogenated Liquid Waste Carboy Liquid->LiquidBin Aqueous or Organic Incinerator High-Temperature Incineration (≥1100°C, 1-2 sec residence) SolidBin->Incinerator RCRA Transport LiquidBin->Incinerator RCRA Transport

Fig 1: Waste segregation and high-temperature incineration workflow for halogenated amine salts.

References

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Technical guidelines on the environmentally sound incineration of hazardous wastes Source: Basel Convention URL: [Link]

  • Title: Air Pollution Control Technology Fact Sheet - Thermal Incinerator Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride
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1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride
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